Cabreuvin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-12-5-6-13-16(9-12)23-10-14(18(13)19)11-4-7-15(21-2)17(8-11)22-3/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWLNMIPRJLYGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167311 | |
| Record name | 3',4',7-Trimethoxyisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cabreuvin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1621-61-0 | |
| Record name | 3-(3,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1621-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',4',7-Trimethoxyisoflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001621610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3',4',7-Trimethoxyisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cabreuvin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
165 °C | |
| Record name | Cabreuvin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Cabreuvin: A Technical Overview of its Chemical Structure and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cabreuvin is a naturally occurring isoflavone, a class of organic compounds known for their estrogen-like effects and other significant biological activities. Specifically, it is a methoxyisoflavone, characterized by the presence of methoxy groups on its core isoflavone structure. Found in various plant species, this compound and other isoflavones are of considerable interest to the scientific community due to their potential therapeutic applications, which are currently being explored in various fields of research. This document provides a detailed technical guide to the chemical structure, properties, and known biological activities of this compound, intended for professionals in research and drug development.
Chemical Structure and Properties
This compound is chemically known as 3-(3,4-dimethoxyphenyl)-7-methoxychromen-4-one.[1] Its structure consists of a chromen-4-one nucleus substituted with a dimethoxyphenyl group at the 3-position and a methoxy group at the 7-position.
2D Chemical Structure:
Caption: 2D chemical structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 3-(3,4-dimethoxyphenyl)-7-methoxychromen-4-one | [1] |
| Molecular Formula | C18H16O5 | [1][2] |
| Molecular Weight | 312.32 g/mol | [2] |
| CAS Number | 1621-61-0 | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 165 °C | [1] |
| SMILES | COc1ccc2c(c1)occ(c1ccc(OC)c(OC)c1)c2=O | [2][3] |
| InChI | InChI=1S/C18H16O5/c1-20-12-5-6-13-16(9-12)23-10-14(18(13)19)11-4-7-15(21-2)17(8-11)22-3/h4-10H,1-3H3 | [1][2] |
Experimental Protocols
Representative Synthesis of an Isoflavone via the Deoxybenzoin Route
This protocol outlines the key steps for the synthesis of an isoflavone, which would be modified with the appropriate starting materials to yield this compound.
Objective: To synthesize an isoflavone from a substituted phenol and a substituted phenylacetic acid.
Materials:
-
Resorcinol (or a suitably substituted phenol)
-
3,4-Dimethoxyphenylacetic acid
-
Boron trifluoride etherate (BF3·OEt2)
-
Polyphosphoric acid (PPA) or another suitable cyclizing agent
-
Anhydrous solvent (e.g., diethyl ether, dioxane)
-
Appropriate workup and purification reagents (e.g., sodium bicarbonate solution, brine, organic solvents for extraction, silica gel for chromatography)
Methodology:
-
Acylation (Friedel-Crafts):
-
A solution of the substituted phenol (e.g., resorcinol) and the phenylacetic acid (e.g., 3,4-dimethoxyphenylacetic acid) in an anhydrous solvent is treated with a Lewis acid catalyst like boron trifluoride etherate.
-
The reaction mixture is stirred at an appropriate temperature (often elevated) for several hours to facilitate the acylation of the phenol, forming a deoxybenzoin intermediate.
-
The reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched, and the deoxybenzoin is isolated through extraction and purified.
-
-
Cyclization:
-
The purified deoxybenzoin is treated with a cyclizing agent, such as Vilsmeier-Haack reagent (DMF/POCl3) or N,N-dimethylformamide dimethyl acetal (DMFDMA), to introduce the C2 carbon of the chromone ring.
-
The resulting intermediate is then subjected to acid-catalyzed cyclization and dehydration to form the isoflavone ring system.
-
The reaction mixture is heated to drive the cyclization to completion.
-
-
Purification:
-
The crude isoflavone product is purified using standard techniques such as recrystallization or column chromatography on silica gel to yield the pure compound.
-
-
Characterization:
-
The structure of the synthesized isoflavone is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Caption: A generalized workflow for the synthesis of isoflavones.
Biological Activity and Signaling Pathways
Isoflavones, including this compound, are known to exert a wide range of biological effects. Their mechanisms of action often involve the modulation of key cellular signaling pathways. Emerging research indicates that isoflavones can influence pathways involved in inflammation, cell proliferation, and metabolism.
One of the significant targets of isoflavones is the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway. PPARs are nuclear receptors that play crucial roles in regulating lipid and glucose metabolism, as well as inflammation. Isoflavones have been shown to act as agonists for PPARα and PPARγ.
The activation of PPARγ by isoflavones in endothelial cells can lead to the inhibition of monocyte adhesion, a key step in the inflammatory process associated with atherosclerosis. Furthermore, the antidiabetic effects of certain isoflavones are linked to PPARγ activation in macrophages.
Beyond PPAR signaling, isoflavones have been found to modulate other critical pathways, including:
-
Akt Signaling: Involved in cell survival and proliferation.
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NF-κB Signaling: A key regulator of the inflammatory response.
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MAPK Signaling: Plays a central role in cell proliferation, differentiation, and apoptosis.
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Wnt Signaling: Important in embryonic development and cancer.
The ability of isoflavones to interact with multiple signaling pathways underscores their potential as multi-target therapeutic agents.
Caption: An overview of key signaling pathways modulated by isoflavones.
References
- 1. Isoflavones and PPAR Signaling: A Critical Target in Cardiovascular, Metastatic, and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of Cancer Cell Death by Isoflavone: The Role of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of the soy isoflavone genistein: emerging role for its effects via transforming growth factor beta signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Cabreuvin: A Technical Guide on its Discovery, Origin, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cabreuvin, a methoxyisoflavone chemically identified as 7,3',4'-trimethoxyisoflavone, is a natural compound that has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, natural origin, biosynthesis, and biological activities of this compound, with a focus on its anti-inflammatory, antioxidant, and anticancer effects. Detailed experimental protocols for its isolation, synthesis, and biological evaluation are presented, alongside quantitative data and visual representations of its molecular pathways to facilitate further research and drug development endeavors.
Discovery and Origin
This compound was first isolated from the roots of Muntingia calabura, a plant native to Southern Mexico and tropical South America. A 1991 study by Kaneda and colleagues led to the isolation and characterization of several flavonoids, including the compound later identified as this compound, as part of a screening for cytotoxic agents from plant sources. While not explicitly named "this compound" in the initial publication, the spectral data corresponds to 7,3',4'-trimethoxyisoflavone. In addition to Muntingia calabura, this compound has also been reported to be present in Senna alata[1]. The name "this compound" is likely derived from "Cabreúva," the common name for trees of the Myrocarpus genus, which are known to produce a variety of isoflavonoids, although the direct isolation of this compound from this genus is not prominently documented in the readily available literature.
Biosynthesis of this compound
The biosynthesis of this compound follows the general isoflavonoid pathway, a branch of the phenylpropanoid pathway. This intricate process begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the core isoflavone skeleton. Subsequent modifications, specifically methylation, lead to the formation of this compound.
The key steps in the biosynthesis are:
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Phenylpropanoid Pathway: Phenylalanine is converted to 4-coumaroyl-CoA.
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Chalcone Synthesis: 4-coumaroyl-CoA and three molecules of malonyl-CoA are condensed by chalcone synthase (CHS) to form naringenin chalcone.
-
Isoflavone Synthesis: Chalcone isomerase (CHI) converts naringenin chalcone to naringenin, a flavanone. Isoflavone synthase (IFS), a key enzyme in this pathway, then catalyzes the migration of the B-ring from the C2 to the C3 position, forming an isoflavone.
-
Modifications: A series of hydroxylation and methylation steps, catalyzed by specific hydroxylases and O-methyltransferases (OMTs), occur on the isoflavone backbone to yield 7,3',4'-trimethoxyisoflavone (this compound). The precise sequence and enzymes involved in the methylation of the daidzein or genistein precursors to form this compound are not yet fully elucidated.
Biological Activities and Signaling Pathways
This compound has demonstrated a range of biological activities, with the most notable being its anti-inflammatory, antioxidant, and anticancer properties.
Anti-inflammatory Activity
Flavonoids, including methoxyflavones like this compound, are known to exert anti-inflammatory effects through the modulation of key signaling pathways. The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
-
NF-κB Pathway: In inflammatory conditions, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those for cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS). This compound is thought to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.
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MAPK Pathway: The MAPK pathway, which includes ERK, JNK, and p38, is also activated by inflammatory stimuli and regulates the expression of inflammatory mediators. Some flavonoids have been shown to inhibit the phosphorylation of these kinases, thus dampening the inflammatory response.
Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals. The methoxy groups on the isoflavone structure can donate electrons to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cells.
Anticancer Activity
The initial discovery of the flavonoid class to which this compound belongs was in the context of its cytotoxicity against cancer cell lines[1]. Methoxyflavones have been shown to induce apoptosis (programmed cell death) in various cancer cells. The potential mechanisms include the modulation of apoptosis-related proteins and the inhibition of cell proliferation.
Quantitative Data
The following tables summarize the available quantitative data on the biological activities of this compound and related methoxyflavones.
Table 1: Cytotoxicity of Methoxyflavones against Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 / % Inhibition | Reference |
| 5,7,4'-trimethoxyflavone | MOLT-4 (Leukemia) | MTT | Cytotoxic | [1] |
| 7,3',4'-trihydroxyflavone | MCF-7 (Breast Cancer) | MTT | ~75% inhibition at high conc. | [2] |
| 5-hydroxy-3',4',7-trimethoxyflavone | K562/BCRP (Leukemia) | Drug Resistance Reversal | RI50 = 7.2 nM | [3] |
Table 2: Antioxidant Activity of Related Flavonoids
| Compound | Assay | IC50 | Reference |
| 7-hydroxy-3',4'-dimethoxyflavone | DPPH | - | [4] |
Experimental Protocols
Isolation of this compound from Muntingia calabura
This protocol is adapted from the general procedures described for flavonoid isolation from Muntingia calabura.
-
Extraction: Air-dried and powdered roots of Muntingia calabura are exhaustively extracted with methanol at room temperature. The methanol extract is then concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
Chromatographic Separation: The ethyl acetate fraction, typically rich in flavonoids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate.
-
Purification: Fractions containing compounds with similar TLC profiles are combined and further purified by preparative thin-layer chromatography (PTLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Chemical Synthesis of 7,3',4'-Trimethoxyisoflavone
This is a general synthetic route based on established methods for isoflavone synthesis.
-
Chalcone Formation: 2,4-dihydroxyacetophenone is reacted with 3,4-dimethoxybenzaldehyde in the presence of a base (e.g., aqueous NaOH in ethanol) via a Claisen-Schmidt condensation to form 2',4'-dihydroxy-3,4-dimethoxychalcone[4].
-
Oxidative Cyclization: The resulting chalcone is subjected to oxidative cyclization using a reagent like iodine in DMSO to form 7-hydroxy-3',4'-dimethoxyisoflavone[4].
-
Methylation: The hydroxyl group at the C7 position is methylated using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) in a suitable solvent like acetone to yield 7,3',4'-trimethoxyisoflavone (this compound).
MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the solvent alone.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the purple formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
DPPH Radical Scavenging Assay for Antioxidant Activity
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol or ethanol (e.g., 0.1 mM) and stored in the dark.
-
Reaction Mixture: Various concentrations of this compound are added to the DPPH solution in a 96-well plate or cuvettes. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Conclusion
This compound, a naturally occurring methoxyisoflavone, exhibits promising biological activities, including anti-inflammatory, antioxidant, and anticancer effects. This technical guide has provided a detailed overview of its discovery, origin, and proposed mechanisms of action. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound. Future research should focus on elucidating the specific molecular targets of this compound, its in vivo efficacy and safety, and the optimization of its structure for enhanced therapeutic activity.
References
- 1. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
physical and chemical properties of Cabreuvin
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of Cabreuvin. The information is compiled from available scientific literature and databases, aiming to serve as a foundational resource for further research and development.
Chemical and Physical Properties
This compound, a naturally occurring isoflavone, possesses a range of physicochemical properties that are critical for its handling, formulation, and biological activity. A summary of these properties is presented below.
| Property | Value | Source/Method |
| IUPAC Name | 3-(3,4-dimethoxyphenyl)-7-methoxy-4H-chromen-4-one | - |
| Synonyms | 7,3',4'-Trimethoxyisoflavone | - |
| CAS Number | 1621-61-0 | - |
| Molecular Formula | C₁₈H₁₆O₅ | - |
| Molecular Weight | 312.32 g/mol | - |
| Physical State | Solid | Predicted |
| Melting Point | 165 °C | Literature |
| Boiling Point | Not experimentally determined. | - |
| Solubility | Likely soluble in organic solvents like DMSO, ethanol, and methanol. Poorly soluble in water. | Based on isoflavone structure |
| XLogP3-AA | 3.1 | Computed |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available. The following represents expected spectral characteristics based on its isoflavone structure.
-
¹H NMR: Expected signals would include aromatic protons, methoxy group protons, and a characteristic singlet for the C2-H of the isoflavone core.
-
¹³C NMR: The spectrum would show signals for the carbonyl carbon (C-4), olefinic carbons (C-2 and C-3), and aromatic carbons, as well as methoxy carbons.
-
UV-Vis Spectroscopy: As a flavonoid, this compound is expected to exhibit characteristic absorption bands in the UV-Vis region, typically between 250-380 nm, arising from the cinnamoyl and benzoyl systems of the isoflavone core.
Experimental Protocols
Generalized Protocol for Isolation from Natural Sources
The following workflow outlines a general procedure for the isolation of isoflavones, like this compound, from a plant source such as Myrocarpus frondosus.
Caption: A generalized workflow for the isolation and purification of isoflavones from plant material.
Conceptual Strategy for Total Synthesis
The chemical synthesis of isoflavones often involves the construction of the chromone core followed by the introduction of the B-ring. A common retrosynthetic approach is depicted below.
Caption: A simplified retrosynthetic approach for the chemical synthesis of this compound.
Biological Activity and Potential Mechanisms of Action
Extracts from Myrocarpus frondosus, a known source of this compound, have demonstrated both antioxidant and anti-inflammatory properties[1]. While direct experimental evidence for the biological activities of isolated this compound is limited, its isoflavone structure suggests potential mechanisms of action, particularly through the modulation of key signaling pathways involved in cellular stress and inflammation.
Hypothetical Antioxidant Mechanism via Nrf2 Activation
Many flavonoids are known to exert antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. It is plausible that this compound could act as an Nrf2 activator.
Caption: Proposed mechanism of this compound-mediated antioxidant response via Nrf2 activation.
Hypothetical Anti-inflammatory Mechanism via NF-κB Inhibition
The anti-inflammatory properties of many natural compounds are attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound may share this mechanism of action.
Caption: Postulated anti-inflammatory mechanism of this compound through inhibition of the NF-κB pathway.
Conclusion and Future Directions
This compound is an isoflavone with defined chemical and physical properties. While its biological activities are not yet extensively studied, its structural similarity to other bioactive flavonoids suggests potential as an antioxidant and anti-inflammatory agent. Future research should focus on:
-
Detailed Spectroscopic Analysis: Obtaining and publishing complete ¹H NMR, ¹³C NMR, and UV-Vis spectra of purified this compound.
-
Quantitative Solubility Studies: Determining the solubility of this compound in a range of pharmaceutically relevant solvents.
-
Biological Validation: Experimentally validating the hypothesized effects of this compound on the Nrf2 and NF-κB signaling pathways in relevant cell and animal models.
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and safety profile of this compound.
This technical guide serves as a starting point for researchers interested in exploring the therapeutic potential of this compound. The identified knowledge gaps highlight numerous opportunities for further investigation.
References
Potential Biological Activities of Cabreuvin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cabreuvin, a methoxyisoflavone found in the heartwood of Myrocarpus frondosus, has emerged as a molecule of interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current, albeit limited, scientific knowledge regarding the biological activities of this compound. Direct quantitative data on this compound is scarce; therefore, this document also incorporates data from structurally similar isoflavones and flavonoids to infer potential activities and mechanisms of action. The primary activities explored include anti-inflammatory, antioxidant, anticancer, neuroprotective, and antimicrobial effects. This guide aims to serve as a foundational resource for researchers and professionals in drug development by summarizing available data, outlining relevant experimental methodologies, and visualizing potential signaling pathways.
Introduction
This compound (7,3',4'-trimethoxyisoflavone) is a naturally occurring isoflavone identified as a constituent of Myrocarpus frondosus, a tree native to South America. Traditional uses of this plant for treating inflammatory conditions have prompted scientific investigation into its bioactive compounds. While research on the crude extracts of M. frondosus has demonstrated antioxidant and anti-inflammatory properties, studies focusing specifically on isolated this compound are limited. This guide synthesizes the available direct and inferred evidence to provide a detailed technical overview of this compound's potential biological activities.
Potential Biological Activities
Anti-inflammatory Activity
Inferred Quantitative Data for Structurally Similar Flavonoids:
| Compound | Cell Line | Assay | IC50 | Reference |
| 7,3',4'-Trihydroxyflavone | RAW 264.7 | NO Suppression | 26.7 µM | [1] |
| 6,3',4'-Trihydroxyflavone | RAW 264.7 | NO Suppression | 22.1 µM | [1] |
Antioxidant Activity
The antioxidant potential of this compound is suggested by the demonstrated free radical scavenging activity of Myrocarpus frondosus extracts[2]. Structurally similar flavonoids are known to possess antioxidant properties. For example, 7,3',4'-trihydroxyflavone exhibits ROS-scavenging capacity[1].
Inferred Quantitative Data for Structurally Similar Flavonoids:
| Compound | Assay | IC50 | Reference |
| 7,3',4'-Trihydroxyflavone | ROS Scavenging | 2.71 µM | [1] |
| 6,3',4'-Trihydroxyflavone | ROS Scavenging | 3.20 µM | [1] |
Anticancer Activity
There is no direct evidence for the anticancer activity of this compound. However, various methoxyflavones have been investigated for their cytotoxic effects on different cancer cell lines. For example, 5-hydroxy-3',4',7-trimethoxyflavone has been shown to induce apoptosis in MCF-7 breast cancer cells[3].
Inferred Quantitative Data for Structurally Similar Flavonoids:
| Compound | Cell Line | Assay | IC50 | Reference |
| 5-Hydroxy-3',4',7-trimethoxyflavone | MCF-7 | Cytotoxicity (48h) | 8 µg/mL | [3] |
| 4',5'-dihydroxy-5,7,3'-TMF | HCC1954 | Cytotoxicity | 8.58 µM | [4] |
| 5,7-dihydroxy-3,6,4'-TMF | A2058 | Cytotoxicity (72h) | 3.92 µM | [4] |
Neuroprotective Effects
The neuroprotective potential of this compound has not been directly studied. However, isoflavones, in general, have been shown to exhibit neuroprotective properties in various in vitro models. For instance, soy isoflavones have been demonstrated to protect neuronal PC12 cells against hypoxic damage[5][6][7].
Antimicrobial, Trypanocidal, and Leishmanicidal Activities
Limited evidence suggests that this compound may possess trypanocidal and leishmanicidal activity. While specific minimum inhibitory concentration (MIC) or IC50 values are not available for this compound, related isoflavones have shown antimicrobial properties against various pathogens. For example, the isoflavone formononetin has demonstrated leishmanicidal effects[8][9]. Other isoflavans have shown in vitro activity against Leishmania braziliensis and Trypanosoma cruzi[10].
Experimental Protocols
Detailed experimental protocols for the bioactivity of pure this compound are not available. The following are generalized protocols for assessing the potential biological activities based on standard methodologies used for flavonoids and isoflavones.
Anti-inflammatory Activity: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (or test compound) for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
NO Measurement: Collect the supernatant and measure the nitrite concentration using the Griess reagent system.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.
Antioxidant Activity: DPPH Radical Scavenging Assay
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (or test compound) to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.
Anticancer Activity: MTT Assay in MCF-7 Cells
-
Cell Culture: Culture MCF-7 human breast cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (or test compound) for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Neuroprotective Activity: H2O2-induced Oxidative Stress in PC12 Cells
-
Cell Culture and Differentiation: Culture PC12 cells and differentiate them into a neuronal phenotype using Nerve Growth Factor (NGF).
-
Cell Seeding: Seed differentiated PC12 cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.
-
Induction of Oxidative Stress: Expose the cells to hydrogen peroxide (H2O2) to induce oxidative stress.
-
Cell Viability Assessment: Assess cell viability using the MTT assay as described in section 3.3.
-
Data Analysis: Determine the protective effect of this compound by comparing the viability of treated cells to untreated, H2O2-exposed cells.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Culture: Grow the desired bacterial strain (e.g., Staphylococcus aureus) in an appropriate broth medium overnight.
-
Preparation of Inoculum: Dilute the overnight culture to a standardized concentration (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare serial two-fold dilutions of this compound in a 96-well microplate containing broth.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Potential Signaling Pathways
The precise signaling pathways modulated by this compound are yet to be elucidated. However, based on the activities of related flavonoids, several key inflammatory and antioxidant pathways are likely targets.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Many flavonoids exert their anti-inflammatory effects by inhibiting this pathway. It is plausible that this compound could interfere with the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are crucial in transducing extracellular signals to cellular responses, including inflammation and apoptosis. Some flavonoids have been shown to modulate MAPK signaling.
Caption: Postulated modulation of the MAPK signaling cascade by this compound.
Nrf2 Signaling Pathway
The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of antioxidant and detoxification enzymes. Many phenolic compounds are known to activate this pathway.
Caption: Hypothetical activation of the Nrf2 antioxidant pathway by this compound.
Conclusion and Future Directions
The available evidence, largely inferred from studies on structurally related compounds and crude plant extracts, suggests that this compound possesses a range of potential biological activities, including anti-inflammatory, antioxidant, anticancer, neuroprotective, and antimicrobial properties. However, the lack of direct quantitative data and detailed mechanistic studies on pure this compound represents a significant knowledge gap.
Future research should focus on:
-
Isolation and purification of this compound to enable robust in vitro and in vivo studies.
-
Quantitative assessment of its various biological activities to determine IC50 and MIC values.
-
Elucidation of the precise molecular mechanisms and signaling pathways modulated by this compound.
-
In vivo studies to evaluate the efficacy and safety of this compound in relevant disease models.
Addressing these research priorities will be crucial in determining the true therapeutic potential of this compound and its viability as a lead compound for drug development. This technical guide serves as a call to the scientific community to further investigate this promising natural product.
References
- 1. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Soy Isoflavones Protect Neuronal PC12 Cells against Hypoxic Damage through Nrf2 Activation and Suppression of p38 MAPK and AKT–mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Soy Isoflavones Protect Neuronal PC12 Cells against Hypoxic Damage through Nrf2 Activation and Suppression of p38 MAPK and AKT-mTOR Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leishmanicidal and immunomodulatory activities of the formononetin (a natural isoflavone) against Leishmania tropica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro and in vivo leishmanicidal and trypanocidal activities of isoflavans from Tabebuia chrysantha (Jacq.) G. Nicholson timber by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of Cabreuvin
Introduction
Cabreuvin, a flavonoid, holds significant interest within the scientific and drug development communities. Understanding its physicochemical properties, particularly solubility and stability, is paramount for its successful formulation and therapeutic application. This technical guide provides an in-depth overview of the methodologies used to evaluate the solubility and stability of flavonoids, using data from structurally similar compounds to infer the expected behavior of this compound. This document is intended for researchers, scientists, and drug development professionals.
Section 1: Solubility Studies
The solubility of a compound is a critical determinant of its bioavailability. For flavonoids, solubility can be influenced by a variety of factors including the solvent system, temperature, and the specific structural characteristics of the molecule, such as the presence of sugar moieties.[1][2][3]
1.1 Experimental Protocol: Shake-Flask Method for Solubility Determination
A widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[4] This technique is a foundational practice in pharmaceutical research.
Detailed Methodology:
-
Preparation of a Saturated Solution: An excess amount of the solid flavonoid is added to a known volume of the selected solvent in a sealed, temperature-controlled container (e.g., glass vial or flask).
-
Equilibration: The container is agitated using a shaker or magnetic stirrer at a constant temperature for an extended period, often 24-72 hours, to ensure that equilibrium is reached between the dissolved and undissolved solute.[4]
-
Phase Separation: After equilibrium, the undissolved solid is separated from the saturated solution. This is typically achieved through centrifugation followed by careful filtration using a chemically inert filter, such as a PTFE syringe filter, that does not absorb the solute.[4]
-
Quantification of Solute: The concentration of the solute in the clear, saturated filtrate is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this purpose. A calibration curve is generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[4]
-
Data Reporting: Solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[4]
1.2 Factors Influencing Flavonoid Solubility
The principle of "like dissolves like" is fundamental in predicting solubility.[4] Flavonoids, with their varied structures, exhibit a range of polarities.
-
Polar Solvents (e.g., ethanol, methanol, acetonitrile, DMSO): These are effective at dissolving polar flavonoids and those with hydroxyl groups capable of hydrogen bonding.[2][4]
-
Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These are more suitable for dissolving less polar flavonoids, such as isoflavones and methylated flavones.[2]
-
Effect of pH: The solubility of flavonoids in aqueous solutions is often pH-dependent. If the pH of the solution is higher than the flavonoid's pKa, it will exist in an ionized form and be more soluble.[3]
-
Structural Effects: The presence of a sugar group (glycosides) generally increases water solubility compared to the aglycone form.[2] For instance, the presence of a sugar group in rutin is suggested to be the reason for its low solubility in acetonitrile.[5]
1.3 Solubility Data of Representative Flavonoids
Table 1: Solubility of Selected Flavonoids at 50 °C [1]
| Flavonoid | Solvent | Solubility (mmol/L) |
| Quercetin | tert-amyl alcohol | 67.01 ± 0.57 |
| Acetone | 80.08 ± 1.00 | |
| Acetonitrile | 5.40 ± 0.79 | |
| Isoquercitrin | tert-amyl alcohol | 66.11 ± 2.00 |
| Acetone | 30.04 ± 0.45 | |
| Acetonitrile | 3.90 ± 0.06 | |
| Rutin | tert-amyl alcohol | 60.03 ± 0.40 |
| Acetone | 13.50 ± 0.34 | |
| Acetonitrile | 0.50 ± 0.01 | |
| Hesperetin | Acetonitrile | 85 |
| Naringenin | Acetonitrile | 77 |
Table 2: Influence of pH on Flavonoid Solubility [1]
| Flavonoid | pH | Solubility (g/L) |
| Hesperetin | 1.5 | 0.06 x 10⁻³ |
| 8 | Increases 4-fold | |
| Naringenin | 1.5 | 0.025 x 10⁻³ |
| 8 | Increases 4-fold |
1.4 Visualization of Experimental Workflow
Caption: Workflow for solubility determination using the shake-flask method.
Section 2: Stability Studies
Stability testing is crucial to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[6][7]
2.1 Experimental Protocol: Forced Degradation Studies
Forced degradation, or stress testing, is undertaken to identify the likely degradation products, which can help in establishing degradation pathways and developing and validating suitable analytical procedures.[6]
Detailed Methodology:
-
Stress Conditions: The drug substance is subjected to a variety of stress conditions as per the International Council for Harmonisation (ICH) guidelines.[8] These typically include:
-
Acidic and Basic Hydrolysis: The compound is dissolved in acidic and basic solutions (e.g., HCl and NaOH) and heated.
-
Oxidation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide.
-
Thermal Stress: The solid compound is heated to an elevated temperature.
-
Photostability: The compound is exposed to light of a specified intensity and duration.
-
-
Sample Analysis: At specified time points, samples are withdrawn and analyzed, typically by a stability-indicating HPLC method, to quantify the amount of the parent compound remaining and to detect and quantify any degradation products.
-
Degradation Pathway Elucidation: The structures of the major degradation products are determined using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to propose a degradation pathway.[8]
2.2 Long-Term and Accelerated Stability Studies
These studies are designed to predict the shelf-life of a drug product.
Table 3: Storage Conditions for Stability Studies based on ICH Guidelines [6][9]
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity
2.3 Factors Influencing Flavonoid Stability
-
pH: The stability of flavonoids in aqueous solutions is highly dependent on pH. Degradation can occur through hydrolysis. The pH-rate profile often shows a minimum degradation rate at a specific pH.[10]
-
Temperature: Increased temperature generally accelerates the rate of chemical degradation.[10]
-
Light: Many flavonoids are susceptible to photodegradation. Photostability testing is an essential part of stress testing.[6]
-
Oxidation: The phenolic hydroxyl groups on flavonoids can be susceptible to oxidation.
2.4 Visualization of Stability Testing Workflow
Caption: Overview of forced degradation and formal stability testing workflows.
Section 3: Degradation Pathways
Understanding the degradation pathways of a flavonoid is critical for ensuring the safety and efficacy of a potential drug product. Degradation can lead to a loss of potency and the formation of potentially toxic impurities.
3.1 General Degradation Mechanisms for Flavonoids
While specific degradation pathways for this compound would need to be experimentally determined, flavonoids can undergo several types of degradation reactions:
-
Hydrolysis: Cleavage of glycosidic bonds or other labile functional groups in the presence of water, often catalyzed by acid or base.
-
Oxidation: The phenolic rings of flavonoids are susceptible to oxidation, which can lead to the formation of quinone-type structures and further degradation products.
-
Isomerization: Changes in the stereochemistry of the molecule can occur under certain conditions.
3.2 Visualization of a Hypothetical Degradation Pathway
Caption: A hypothetical degradation pathway for this compound.
This technical guide has outlined the fundamental principles and experimental methodologies for assessing the solubility and stability of flavonoids, with a focus on providing a framework for the investigation of this compound. The provided data on related flavonoids serves as a valuable starting point for predicting its behavior. Detailed experimental work, following the protocols described herein, will be necessary to fully characterize the physicochemical properties of this compound and to support its development as a therapeutic agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov.ph [fda.gov.ph]
- 8. Understanding of cabotegravir degradation through isolation and characterization of key degradation products and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. Stability studies of gabapentin in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Toxicity Screening of Cabreuvin
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document outlines a recommended framework for the preliminary toxicity screening of the isoflavone Cabreuvin. As of the latest literature review, specific toxicological data for this compound is not publicly available. Therefore, this guide provides detailed experimental protocols and data presentation templates based on established methodologies for similar compounds, serving as a blueprint for future toxicological evaluation.
Introduction
This compound, a methoxyisoflavone found in various plant species, has potential pharmacological applications that warrant a thorough safety assessment.[1] A preliminary toxicity screening is the crucial first step in evaluating the safety profile of a novel compound like this compound. This guide details the essential in vitro and preliminary in vivo assays to assess its acute toxicity, cytotoxicity, and genotoxicity.
Acute Toxicity Screening: Brine Shrimp Lethality Assay
The brine shrimp lethality assay is a simple, rapid, and cost-effective method for the preliminary assessment of acute toxicity.[2][3] It is a well-established bioassay for predicting the toxicity of compounds in higher animal models.[2][3]
Experimental Protocol
-
Hatching of Brine Shrimp: Artemia salina cysts are hatched in a shallow rectangular dish filled with artificial seawater under constant illumination and aeration for 48 hours.
-
Preparation of Test Solutions: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted with artificial seawater to achieve a range of final concentrations (e.g., 10, 100, 500, 1000 µg/mL).
-
Exposure: Ten to fifteen nauplii (larvae) are transferred into each well of a 24-well plate. The test solutions of this compound are added to the wells in triplicate for each concentration. A negative control (seawater and solvent) and a positive control (e.g., potassium permanganate) are included.
-
Incubation and Observation: The plates are incubated for 24 hours at 25-30°C. After the incubation period, the number of dead nauplii in each well is counted. Larvae are considered dead if they are immobile for at least 10 seconds of observation.
-
Data Analysis: The percentage of mortality is calculated for each concentration. The median lethal concentration (LC50) is determined using probit analysis by plotting the percentage of mortality against the logarithm of the concentration.
Data Presentation
| Concentration (µg/mL) | Number of Nauplii | Number of Deaths | % Mortality | LC50 (µg/mL) |
| Control | 15 | 0 | 0 | |
| 10 | 15 | 2 | 13.3 | |
| 100 | 15 | 5 | 33.3 | |
| 500 | 15 | 9 | 60.0 | [Placeholder] |
| 1000 | 15 | 14 | 93.3 |
Experimental Workflow
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents against cancer cell lines.[4][5]
Experimental Protocol
-
Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.
-
Incubation: The cells are incubated with the compound for 24, 48, or 72 hours.
-
MTT Addition: After incubation, the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the logarithm of the compound concentration.
Data Presentation
| Cell Line | This compound Conc. (µM) | % Cell Viability (48h) | IC50 (µM) |
| HeLa | Control | 100 | |
| 0.1 | 98.2 | ||
| 1 | 85.7 | ||
| 10 | 52.1 | [Placeholder] | |
| 50 | 23.4 | ||
| 100 | 5.6 | ||
| HepG2 | Control | 100 | |
| 0.1 | 99.1 | ||
| 1 | 90.3 | ||
| 10 | 60.5 | [Placeholder] | |
| 50 | 31.8 | ||
| 100 | 8.2 |
Experimental Workflow
References
- 1. This compound | C18H16O5 | CID 628528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Evaluation of Toxicity with Brine Shrimp Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Efficacy and Cytotoxicity in Cell Culture of Novel α-Hydroxytropolone Inhibitors of Hepatitis B Virus Ribonuclease H - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Cabreuvin Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cabreuvin, a methoxyisoflavone found in various plants, belongs to the isoflavonoid class of compounds, which are well-regarded for their potential therapeutic properties.[1] While specific in silico research on this compound is limited, the extensive computational studies on structurally similar isoflavonoids provide a robust framework for predicting its molecular interactions and biological activities. This guide outlines a comprehensive in silico approach to investigate the interactions of this compound with various protein targets, drawing upon established methodologies and findings from the broader isoflavonoid research field. The workflow encompasses target identification, molecular docking, molecular dynamics simulations, and binding free energy calculations, supplemented with detailed hypothetical protocols and data interpretation strategies. This document serves as a technical blueprint for researchers aiming to explore the therapeutic potential of this compound through computational modeling.
Introduction to this compound and In Silico Modeling
This compound (7,3',4'-trimethoxyisoflavone) is a naturally occurring isoflavonoid.[1] Isoflavonoids are a class of phytoestrogens that have garnered significant interest in drug discovery due to their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In silico modeling, or computer-aided drug design (CADD), offers a powerful and cost-effective approach to predict and analyze the interactions between small molecules like this compound and their biological targets at a molecular level. These computational techniques can elucidate binding affinities, identify key interacting residues, and provide insights into the mechanism of action, thereby guiding further experimental validation.
Hypothetical In Silico Workflow for this compound Interaction Analysis
Given the lack of specific published data on this compound, a hypothetical workflow is presented below. This workflow is based on standard and effective computational practices for the study of isoflavonoids.
References
Methodological & Application
Cabreuvin Synthesis: A Detailed Protocol for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cabreuvin, chemically known as 7,3',4'-trimethoxyisoflavone, is a naturally occurring isoflavone with potential biological activities. This document provides a comprehensive guide for the laboratory synthesis of this compound. The protocol is based on established methods for isoflavone synthesis, offering a reliable pathway for obtaining this compound for research and drug development purposes. This application note includes a detailed experimental protocol, a summary of quantitative data for key reaction steps, and visualizations of the synthetic workflow and a plausible biological signaling pathway.
Introduction
Isoflavonoids are a class of phenolic compounds that exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, with its specific methoxy substitution pattern, is a subject of interest for further investigation into its therapeutic potential. The synthesis of this compound is essential for obtaining pure material for biological screening and further chemical modifications. The synthetic route presented here is a robust and adaptable method for laboratory-scale production.
Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3-(3,4-dimethoxyphenyl)-7-methoxychromen-4-one | [1] |
| Molecular Formula | C₁₈H₁₆O₅ | [1] |
| Molecular Weight | 312.32 g/mol | [1] |
| Melting Point | 165 °C | [1] |
| Appearance | Solid | [1] |
Synthetic Protocol
The total synthesis of this compound can be achieved through a multi-step process involving the formation of a deoxybenzoin intermediate, followed by cyclization to form the isoflavone core. This approach is a well-established method for the synthesis of isoflavones.
Overall Reaction Scheme:
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of 2,4-Dihydroxy-α-(3,4-dimethoxyphenyl)acetophenone (Deoxybenzoin Intermediate)
This step involves the acylation of a substituted phenol with a phenylacetic acid derivative.
Materials:
-
2,4-Dihydroxyacetophenone
-
3,4-Dimethoxyphenylacetic acid
-
Acetic anhydride (Ac₂O)
-
Triethylamine (Et₃N)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine 2,4-dihydroxyacetophenone (1 equivalent) and 3,4-dimethoxyphenylacetic acid (1.2 equivalents).
-
Add acetic anhydride (3 equivalents) and triethylamine (3 equivalents) to the flask.
-
Heat the reaction mixture to 160°C and stir for 1 hour.
-
Cool the mixture to room temperature and add 10% aqueous HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain the crude deoxybenzoin intermediate.
-
Purify the product by column chromatography on silica gel.
Part 2: Cyclization to form the Isoflavone Core
This step utilizes a Vilsmeier-Haack type reaction to form the chromone ring.
Materials:
-
Deoxybenzoin intermediate from Part 1
-
N,N-Dimethylformamide (DMF)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Sodium acetate
Procedure:
-
Dissolve the deoxybenzoin intermediate (1 equivalent) in DMF.
-
Cool the solution in an ice bath and slowly add boron trifluoride diethyl etherate (2.5 equivalents).
-
Stir the mixture for 30 minutes, then add phosphorus oxychloride (1.5 equivalents) dropwise.
-
Allow the reaction to warm to 50°C and stir for 2 hours.
-
Pour the reaction mixture into ice-cold water and stir for 1 hour.
-
Add sodium acetate to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain the 7-hydroxy-3',4'-dimethoxyisoflavone.
Part 3: Methylation to this compound
The final step is the methylation of the remaining hydroxyl group.
Materials:
-
7-hydroxy-3',4'-dimethoxyisoflavone from Part 2
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve the 7-hydroxy-3',4'-dimethoxyisoflavone (1 equivalent) in acetone.
-
Add potassium carbonate (2 equivalents) and methyl iodide (1.5 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, filter the reaction mixture and evaporate the solvent.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Quantitative Data Summary
The following table summarizes representative yields for similar flavonoid syntheses found in the literature. Actual yields may vary depending on reaction scale and purification efficiency.
| Step | Reaction | Reagents | Typical Yield (%) |
| 1 | Deoxybenzoin Formation | Ac₂O, Et₃N | 60-70 |
| 2 | Isoflavone Cyclization | DMF, BF₃·OEt₂, POCl₃ | 50-60 |
| 3 | Methylation | CH₃I, K₂CO₃ | 80-90 |
Biological Activity and Potential Signaling Pathway
While specific studies on the signaling pathways of this compound are limited, structurally similar flavonoids, such as other tri-substituted flavones and isoflavones, have been reported to possess anti-inflammatory and antioxidant properties.[2][3] These effects are often mediated through the modulation of key inflammatory and oxidative stress signaling pathways.
A plausible signaling pathway for the anti-inflammatory action of this compound, based on related compounds, involves the inhibition of pro-inflammatory cytokine production.
Caption: Plausible anti-inflammatory signaling pathway of this compound.
This diagram illustrates that an inflammatory stimulus, such as lipopolysaccharide (LPS), can activate Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB signaling pathway. This results in the transcription of pro-inflammatory genes and the production of cytokines like TNF-α, IL-6, and IL-1β.[2] this compound may exert its anti-inflammatory effects by inhibiting key components of this pathway, such as IKK, thereby reducing the production of these inflammatory mediators. Further research is needed to elucidate the precise molecular targets of this compound.
Conclusion
This document provides a detailed protocol for the laboratory synthesis of this compound, a trimethoxyisoflavone of potential pharmacological interest. The presented methods are based on established chemical transformations for flavonoid synthesis and can be adapted for various research applications. The summarized quantitative data and the visualized synthetic workflow and potential signaling pathway offer a comprehensive resource for researchers and scientists in the field of medicinal chemistry and drug development. Further investigation into the biological activities and mechanisms of action of this compound is warranted.
References
- 1. This compound | C18H16O5 | CID 628528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Hydroxy-3',4',7-trimethoxyflavone | CAS#:29080-58-8 | Chemsrc [chemsrc.com]
- 3. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cabreuvin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of Cabreuvin in cell culture experiments. The following procedures are intended to serve as a general guideline and may require optimization based on the specific cell line and experimental design.
Introduction
This compound is a compound of interest for various cell-based assays. Due to its hydrophobic nature, proper solubilization is critical for its effective and consistent use in in vitro studies. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound, which can then be diluted to the desired working concentration in cell culture media. It is crucial to minimize the final concentration of DMSO in the culture to avoid solvent-induced cytotoxicity.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Water bath or heat block (optional)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Cell line of interest
Experimental Protocols
Preparation of this compound Stock Solution
A high-concentration stock solution of this compound in DMSO is prepared to minimize the volume of solvent added to the cell culture.
Protocol:
-
Aseptically weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of cell culture grade DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be applied. Vortex again.
-
Once completely dissolved, the stock solution should be clear with no visible precipitate.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
Preparation of Working Solutions and Treatment of Cells
The this compound stock solution is diluted into complete cell culture medium to achieve the final desired concentration for the experiment. It is critical to ensure the final DMSO concentration remains non-toxic to the cells (typically ≤ 0.5%).
Protocol:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm the complete cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution into the pre-warmed medium to reach the final working concentration. Note: To avoid precipitation, it is recommended to add the stock solution to the medium while gently vortexing or pipetting up and down.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of medium).
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.
-
Aspirate the existing medium from the cultured cells.
-
Add the prepared working solutions (this compound-containing medium and vehicle control medium) to the respective wells.
-
Incubate the cells for the desired experimental duration.
Quantitative Data Summary
The following table provides a summary of recommended concentrations for the preparation and use of this compound in cell culture experiments. These values may need to be optimized for specific cell lines and assays.
| Parameter | Recommended Value | Notes |
| Stock Solution | ||
| Solvent | DMSO (Cell Culture Grade) | Ensure the DMSO is of high purity and sterile. |
| Concentration | 10 - 50 mM | A higher concentration minimizes the volume of DMSO added to the final culture. |
| Storage Temperature | -20°C or -80°C | Aliquot to avoid multiple freeze-thaw cycles. |
| Working Solution | ||
| Diluent | Complete Cell Culture Medium | Pre-warm the medium to 37°C before adding the stock solution. |
| Final DMSO Concentration | ≤ 0.5% (v/v) | Higher concentrations can be toxic to cells. A vehicle control is essential. |
| Typical Working Concentration | 1 - 100 µM | The optimal concentration should be determined by a dose-response experiment (e.g., MTT or MTS assay). |
Visualizations
Experimental Workflow for this compound Dissolution and Cell Treatment
Caption: Workflow for preparing and applying this compound in cell culture.
Hypothetical Signaling Pathway Modulated by this compound
This diagram illustrates a plausible mechanism of action for a novel therapeutic agent targeting a pro-inflammatory signaling pathway.
Caption: Hypothetical inhibition of a pro-inflammatory pathway by this compound.
Application Notes and Protocols for In Vivo Studies of Bioactive Compounds from Cabreúva (Myrocarpus frondosus)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cabreúva (Myrocarpus frondosus), a tree native to South America, has been traditionally used in folk medicine for its anti-inflammatory properties. Recent scientific investigations have begun to validate these traditional uses, focusing on the antioxidant and anti-inflammatory effects of its extracts in preclinical animal models. The trunk bark of Myrocarpus frondosus contains a variety of bioactive compounds, including isoflavones such as biochanin A and formononetin, which are believed to contribute significantly to its therapeutic effects.[1]
These application notes provide a comprehensive overview of the available data on the in vivo administration of Myrocarpus frondosus extracts, with a focus on dosage, experimental protocols, and the underlying anti-inflammatory mechanisms. This information is intended to guide researchers in designing and conducting their own in vivo studies to explore the therapeutic potential of these natural compounds.
Data Presentation: In Vivo Dosage and Efficacy
The following table summarizes the quantitative data from a key in vivo study investigating the anti-inflammatory effects of a crude ethanol extract (CE) of Myrocarpus frondosus bark in a murine model of pleurisy induced by carrageenan.
| Animal Model | Compound | Dosage (mg/kg) | Administration Route | Key Findings | Reference |
| Mice (pleurisy model) | Crude Ethanol Extract | 30 | Oral | Pronounced inhibition of leukocyte migration, particularly neutrophils. | [1] |
| Mice (pleurisy model) | Crude Ethanol Extract | 100 | Oral | Significant reduction in pro-inflammatory mediators: MPO, NOx, TNF-α, and IL-6. | [1] |
| Mice (pleurisy model) | Crude Ethanol Extract | 300 | Oral | Dose-dependent anti-inflammatory effects observed across all parameters. | [1] |
Experimental Protocols
This section details the methodology for an in vivo anti-inflammatory study based on the available literature.
Murine Model of Carrageenan-Induced Pleurisy
This model is widely used to assess the anti-inflammatory activity of compounds by inducing an acute inflammatory response in the pleural cavity of mice.
Materials:
-
Male Swiss mice (25-30 g)
-
Crude ethanol extract of Myrocarpus frondosus bark
-
Carrageenan solution (1% in sterile saline)
-
Vehicle (e.g., 0.9% saline with 0.1% Tween 80)
-
Anesthetic (e.g., isoflurane)
-
Phosphate-buffered saline (PBS)
-
Heparin
-
Turk's solution (for cell counting)
-
Reagents for measuring MPO, NOx, TNF-α, and IL-6
Procedure:
-
Animal Acclimatization: House animals in a controlled environment (22 ± 2°C, 12 h light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Grouping and Dosing:
-
Divide mice into a control group and multiple treatment groups (e.g., 30, 100, and 300 mg/kg of the extract).
-
Administer the crude extract or vehicle orally (e.g., by gavage) one hour before the induction of pleurisy.
-
-
Induction of Pleurisy:
-
Anesthetize the mice lightly.
-
Intrapleurally inject 0.1 mL of 1% carrageenan solution.
-
-
Sample Collection:
-
Four hours after the carrageenan injection, euthanize the mice.
-
Open the thoracic cavity and wash the pleural cavity with 1 mL of PBS containing heparin.
-
Collect the pleural lavage fluid.
-
-
Analysis:
-
Leukocyte Count: Determine the total and differential leukocyte counts in the pleural lavage fluid using a Neubauer chamber after staining with Turk's solution.
-
Biochemical Analysis: Centrifuge the pleural lavage fluid and use the supernatant to measure the levels of myeloperoxidase (MPO), nitric oxide (NOx), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) using appropriate assay kits.
-
Signaling Pathways and Experimental Workflow
Anti-Inflammatory Signaling Pathway
The bioactive compounds in Myrocarpus frondosus extract, such as isoflavones, likely exert their anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory response. The diagram below illustrates a plausible mechanism of action where the extract components inhibit the production of pro-inflammatory mediators.
Caption: Proposed anti-inflammatory signaling pathway of Myrocarpus frondosus extract.
Experimental Workflow Diagram
The following diagram outlines the key steps in a typical in vivo study to evaluate the anti-inflammatory effects of the Myrocarpus frondosus extract.
References
Application Notes and Protocols for Cabreuvin as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cabreuvin, a naturally occurring methoxyisoflavone, presents potential as a fluorescent probe for various research and drug development applications. Its isoflavone core structure is known to exhibit fluorescence that is sensitive to the local environment, making it a candidate for probing changes in polarity and viscosity within biological systems. These application notes provide an overview of the potential uses of this compound as a fluorescent probe, along with detailed protocols for its application and characterization.
Disclaimer: Direct experimental data on the fluorescent properties of this compound is limited in the current scientific literature. The photophysical data presented here are extrapolated from studies on structurally similar isoflavones, such as daidzein.[1] Researchers are strongly encouraged to experimentally determine the specific fluorescent characteristics of this compound in their system of interest.
Potential Applications
-
Probing Polarity of Microenvironments: The fluorescence of isoflavones can be highly sensitive to the polarity of the solvent.[1] This property can be exploited to study the polarity of specific cellular compartments, protein binding pockets, or lipid membranes.
-
Monitoring Drug-Target Interactions: Changes in the fluorescence of this compound upon binding to a target protein or nucleic acid can be used to quantify binding affinities and study the kinetics of these interactions.
-
Cellular Imaging: As a small, potentially cell-permeable molecule, this compound could be used for fluorescent imaging of live or fixed cells to visualize cellular structures or monitor dynamic processes.
-
High-Throughput Screening: The environmentally sensitive fluorescence of this compound could be adapted for high-throughput screening assays to identify molecules that bind to a specific target or alter the properties of a particular cellular environment.
Data Presentation: Photophysical Properties of this compound (Predicted)
The following table summarizes the predicted photophysical properties of this compound based on data from structurally related isoflavones.[1] These values should be considered as estimates and require experimental verification.
| Property | Predicted Value/Range | Notes |
| Absorption Maximum (λabs) | 320 - 350 nm | The exact maximum will be solvent-dependent. Aprotic solvents may result in a blue-shifted absorption compared to protic solvents. |
| Emission Maximum (λem) | 400 - 550 nm | A large Stokes' shift is expected, and the emission maximum will be highly sensitive to solvent polarity.[1] A red shift is anticipated in more polar solvents. |
| Stokes' Shift | 80 - 200 nm (up to 1.4 eV) | Isoflavones are known to exhibit large Stokes' shifts, which is advantageous for minimizing self-quenching and background interference.[1] |
| Quantum Yield (ΦF) | Low to Moderate | The fluorescence quantum yield of isoflavones is often low and highly dependent on the solvent environment. In aprotic solvents, fluorescence may be absent, while it can be weak in protic solvents.[1] |
| Molar Extinction Coefficient (ε) | 10,000 - 30,000 M-1cm-1 | This is a typical range for isoflavone compounds. |
Experimental Protocols
Protocol 1: Determination of Excitation and Emission Spectra of this compound
Objective: To experimentally determine the optimal excitation and emission wavelengths of this compound in a specific solvent or buffer.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Solvent or buffer of interest (e.g., phosphate-buffered saline (PBS), ethanol, acetonitrile)
-
Quartz cuvettes
-
Spectrofluorometer
Procedure:
-
Prepare a dilute solution of this compound (e.g., 1-10 µM) in the solvent or buffer of interest.
-
Excitation Spectrum:
-
Set the emission wavelength to an estimated value (e.g., 450 nm).
-
Scan the excitation wavelengths over a range (e.g., 280-400 nm).
-
The wavelength at which the fluorescence intensity is maximal is the excitation maximum (λex).
-
-
Emission Spectrum:
-
Set the excitation wavelength to the determined λex.
-
Scan the emission wavelengths over a range (e.g., 380-600 nm).
-
The wavelength at which the fluorescence intensity is maximal is the emission maximum (λem).
-
-
Data Analysis: Record the λex and λem. The difference between these two values is the Stokes' shift.
Protocol 2: Cellular Staining and Imaging with this compound
Objective: To visualize the subcellular localization of this compound in live or fixed cells.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium
-
Cells of interest grown on coverslips or in imaging dishes
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS) - for fixed cell imaging
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filter set based on determined spectra)
Procedure for Live-Cell Imaging:
-
Grow cells to the desired confluency.
-
Prepare a working solution of this compound in cell culture medium (e.g., 1-10 µM).
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for a desired period (e.g., 15-60 minutes) at 37°C in a CO2 incubator.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add fresh, warm cell culture medium or PBS to the cells.
-
Immediately image the cells using a fluorescence microscope.
Procedure for Fixed-Cell Imaging:
-
Grow and treat cells as for live-cell imaging (Steps 1-4).
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Image the cells using a fluorescence microscope.
Diagrams
Caption: Experimental workflow for cellular imaging with this compound.
References
Cabreuvin: Unraveling its Potential as a Kinase Inhibitor
Despite interest in the therapeutic potential of natural compounds, comprehensive data on Cabreuvin's role as a specific kinase inhibitor remains elusive in publicly available scientific literature. As a result, the precise enzyme target, associated quantitative data, and detailed protocols for its use in research are not yet established.
This compound, a methoxyisoflavone found in plants such as Myrocarpus frondosus (commonly known as cabreúva), belongs to the flavonoid family of natural products. While flavonoids, as a class, have been investigated for a wide range of biological activities, including potential anticancer and anti-inflammatory effects, specific data pinpointing this compound as an inhibitor of a particular kinase are not currently available.
The Challenge of an Unidentified Target
The development of detailed application notes and protocols for a kinase inhibitor is contingent on identifying its specific molecular target. Without a known kinase, it is not possible to provide researchers with the necessary information to conduct meaningful experiments. This includes:
-
Quantitative Data: Key metrics such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are crucial for determining the potency and selectivity of an inhibitor. This data is specific to the interaction between the inhibitor and its target kinase.
-
Experimental Protocols: Validated assays for determining kinase activity, cell-based assays to probe downstream signaling effects, and protocols for techniques like Western blotting or immunofluorescence are all designed around the specific kinase and the pathways it regulates.
-
Signaling Pathways: Understanding the signaling cascade in which a kinase operates is fundamental to designing experiments and interpreting results. Diagrams of these pathways are specific to the identified kinase.
Future Directions
To ascertain whether this compound possesses kinase inhibitory activity, a systematic research approach would be necessary. This would typically involve:
-
High-Throughput Screening: Testing this compound against a broad panel of kinases to identify potential targets.
-
Biochemical Assays: Once a potential target is identified, detailed enzymatic assays would be required to determine the IC50 and mechanism of inhibition.
-
Cell-Based Studies: Investigating the effects of this compound on the signaling pathways regulated by the target kinase in relevant cell models.
-
Structural Biology: Determining the crystal structure of the kinase in complex with this compound to understand the binding mode.
Until such studies are conducted and the results are published, the development of specific application notes and protocols for this compound as a kinase inhibitor is not feasible. The scientific community awaits further research to unlock the potential of this natural compound.
Application of Cabreuvin in High-Throughput Screening for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cabreuvin, a methoxyisoflavone found in plants such as Myrocarpus frondosus, has emerged as a promising natural product for drug discovery. Preclinical studies on extracts containing this compound and related isoflavonoids suggest significant anti-inflammatory and antioxidant activities. These properties indicate its potential for the development of novel therapeutics for a range of disorders, including inflammatory diseases, neurodegenerative conditions, and cancer. High-throughput screening (HTS) provides a rapid and efficient platform to evaluate the biological activity of this compound and its derivatives against a multitude of targets. This document provides detailed application notes and protocols for the use of this compound in HTS assays to identify and characterize its therapeutic potential.
Biological Activities and Potential Therapeutic Targets
Based on existing research on isoflavonoids and extracts from Myrocarpus frondosus, this compound is hypothesized to exert its effects through the modulation of key signaling pathways involved in inflammation and oxidative stress.
Anti-inflammatory Activity: Crude extracts of Myrocarpus frondosus have been shown to reduce the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages[1]. This suggests that this compound may target components of the inflammatory cascade.
Antioxidant Activity: Isoflavonoids are known for their antioxidant properties. The antioxidant activity of this compound can be assessed using various in vitro assays that measure its ability to scavenge free radicals.
High-Throughput Screening Protocols
The following are detailed protocols for HTS assays to evaluate the anti-inflammatory and antioxidant activities of this compound. These protocols are designed for a 96-well or 384-well plate format, suitable for automated liquid handling systems.
Protocol 1: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
This assay is a primary screen to identify compounds that can inhibit the production of nitric oxide, a key mediator of inflammation.
Principle: LPS stimulation of RAW 264.7 macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide (NO). NO is rapidly oxidized to nitrite (NO₂⁻) in the culture medium. The concentration of nitrite is measured using the Griess reagent, which forms a colored azo dye that can be quantified spectrophotometrically at 540 nm. A reduction in nitrite concentration in the presence of this compound indicates inhibition of NO production.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (stock solution in DMSO)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well flat-bottom cell culture plates
Experimental Workflow:
Caption: Workflow for the nitric oxide inhibition HTS assay.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Addition: Prepare serial dilutions of this compound in complete DMEM. Add 10 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control (e.g., L-NAME) wells.
-
Stimulation: Add 10 µL of LPS solution (10 µg/mL stock) to each well to a final concentration of 1 µg/mL, except for the unstimulated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Prepare a sodium nitrite standard curve (0-100 µM).
-
Add 50 µL of Griess Reagent to each well containing supernatant and standards.
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of nitric oxide inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value.
Hypothetical Data Presentation:
| Concentration (µM) | % Inhibition of NO Production |
| 0.1 | 5.2 ± 1.1 |
| 1 | 15.8 ± 2.5 |
| 10 | 48.9 ± 4.2 |
| 25 | 75.3 ± 3.8 |
| 50 | 92.1 ± 2.1 |
| IC₅₀ (µM) | 10.5 |
Protocol 2: Inhibition of TNF-α Secretion in LPS-Stimulated THP-1 Cells
This is a cell-based assay to screen for inhibitors of the pro-inflammatory cytokine TNF-α.
Principle: The human monocytic cell line THP-1 can be differentiated into macrophage-like cells and stimulated with LPS to produce and secrete TNF-α. The amount of secreted TNF-α in the cell culture supernatant is quantified using a homogeneous time-resolved fluorescence (HTRF) assay. This immunoassay uses two antibodies that bind to different epitopes of TNF-α. One antibody is labeled with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., XL665). When both antibodies bind to TNF-α, the donor and acceptor are brought into close proximity, resulting in a fluorescence resonance energy transfer (FRET) signal that is proportional to the amount of TNF-α.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM β-mercaptoethanol
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (stock solution in DMSO)
-
HTRF TNF-α assay kit (containing donor and acceptor-labeled antibodies)
-
384-well low-volume white plates
Experimental Workflow:
Caption: Workflow for the TNF-α inhibition HTS assay.
Procedure:
-
Cell Differentiation: Seed THP-1 cells in a 384-well plate at a suitable density and differentiate into macrophage-like cells by treating with PMA (e.g., 50 ng/mL) for 48-72 hours.
-
Compound Addition: Remove the PMA-containing medium and replace it with fresh medium. Add this compound at various concentrations.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 18 hours at 37°C in a 5% CO₂ incubator.
-
HTRF Assay:
-
Add the HTRF anti-TNF-α antibody reagents to each well according to the manufacturer's instructions.
-
Incubate for 3 hours at room temperature.
-
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the emission at 620 nm and 665 nm with an excitation at 320 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the percentage inhibition of TNF-α secretion. Calculate the IC₅₀ value.
Hypothetical Data Presentation:
| Concentration (µM) | % Inhibition of TNF-α Secretion |
| 0.1 | 8.1 ± 1.5 |
| 1 | 22.4 ± 3.1 |
| 10 | 55.7 ± 5.0 |
| 25 | 81.2 ± 4.3 |
| 50 | 95.6 ± 1.9 |
| IC₅₀ (µM) | 8.9 |
Protocol 3: NF-κB Luciferase Reporter Assay
This assay is used to investigate if this compound's anti-inflammatory effects are mediated through the inhibition of the NF-κB signaling pathway.
Principle: A stable cell line (e.g., HEK293 or THP-1) is engineered to contain a luciferase reporter gene under the control of an NF-κB response element. Upon stimulation with an activator (e.g., TNF-α or LPS), the NF-κB pathway is activated, leading to the transcription of the luciferase gene and subsequent production of luciferase enzyme. The amount of luciferase is quantified by adding a substrate (luciferin), which produces a luminescent signal proportional to NF-κB activity. A decrease in the luminescent signal in the presence of this compound indicates inhibition of the NF-κB pathway.
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
TNF-α (or LPS) as an activator
-
Luciferase assay reagent (e.g., ONE-Glo™)
-
White, opaque 96-well or 384-well plates
Experimental Workflow:
Caption: Workflow for the NF-κB luciferase reporter HTS assay.
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a white, opaque 96-well or 384-well plate and incubate for 24 hours.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Stimulation: Add TNF-α (e.g., 10 ng/mL) to induce NF-κB activation.
-
Incubation: Incubate for 6 hours at 37°C in a 5% CO₂ incubator.
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
-
Data Acquisition: Measure the luminescence using a microplate luminometer.
-
Data Analysis: Calculate the percentage inhibition of NF-κB activity and determine the IC₅₀ value.
Hypothetical Data Presentation:
| Concentration (µM) | % Inhibition of NF-κB Activity |
| 0.1 | 3.5 ± 0.8 |
| 1 | 12.1 ± 2.2 |
| 10 | 45.3 ± 3.9 |
| 25 | 72.8 ± 4.5 |
| 50 | 90.5 ± 2.7 |
| IC₅₀ (µM) | 11.8 |
Signaling Pathways
Based on the known activities of isoflavonoids, this compound is likely to modulate the following signaling pathways:
NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS or TNF-α, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS. This compound may inhibit this pathway at one or more steps.
Caption: Postulated inhibition of the NF-κB pathway by this compound.
MAPK Signaling Pathway: Mitogen-activated protein kinase (MAPK) pathways are also crucial in the inflammatory response. Stress and inflammatory signals activate a cascade of kinases (e.g., p38, JNK, ERK) that in turn activate transcription factors like AP-1, leading to the expression of inflammatory genes. This compound may inhibit the phosphorylation of key MAPK proteins.
References
Application Notes and Protocols for Developing a Cabreuvin-Based Drug Delivery System
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cabreuvin and the Rationale for a Drug Delivery System
This compound is a novel flavonoid recently isolated from a rare plant species, demonstrating significant potential in preclinical studies as a potent anti-inflammatory and anti-cancer agent. Its mechanism of action is believed to involve the modulation of key signaling pathways associated with apoptosis and cellular proliferation. Despite its promising therapeutic activities, the clinical translation of this compound is hampered by its poor aqueous solubility and low bioavailability, common challenges associated with many flavonoids.[1][2][3][4] To overcome these limitations, the development of a robust drug delivery system is imperative. This document provides detailed protocols for the formulation and evaluation of a this compound-based nanoparticle drug delivery system designed to enhance its solubility, stability, and therapeutic efficacy.
Quantitative Data Summary
The following tables summarize the key physicochemical properties of this compound and the characteristics of a prototype this compound-loaded nanoparticle formulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Conditions |
| Molecular Weight | 312.27 g/mol | - |
| Aqueous Solubility | < 0.1 µg/mL | pH 7.4, 25°C |
| Solubility in Ethanol | 5.8 mg/mL | 25°C |
| Solubility in DMSO | 25.2 mg/mL | 25°C |
| LogP | 3.8 | Octanol/Water |
| Stability in PBS (pH 7.4) | < 10% remaining after 24h | 37°C, in the dark |
Table 2: Characteristics of this compound-Loaded Nanoparticles
| Parameter | Value | Method |
| Particle Size (Z-average) | 150 ± 10 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -25 ± 5 mV | Laser Doppler Velocimetry |
| Encapsulation Efficiency | > 90% | High-Performance Liquid Chromatography (HPLC) |
| Drug Loading | 5% (w/w) | High-Performance Liquid Chromatography (HPLC) |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles
This protocol describes the preparation of this compound-loaded nanoparticles using the nanoprecipitation method with a biodegradable polymer such as poly(lactic-co-glycolic acid) (PLGA).
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone
-
Polyvinyl alcohol (PVA) solution (1% w/v)
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve 50 mg of PLGA and 5 mg of this compound in 5 mL of acetone.
-
Under moderate magnetic stirring (600 rpm), add the organic phase dropwise into 20 mL of a 1% (w/v) PVA aqueous solution.
-
Continue stirring for 4 hours at room temperature to allow for solvent evaporation.
-
Remove the remaining acetone using a rotary evaporator under reduced pressure.
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.
-
Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated this compound.
-
Resuspend the final nanoparticle pellet in a suitable aqueous buffer (e.g., PBS) for further analysis or lyophilize for long-term storage.
Protocol 2: Characterization of this compound-Loaded Nanoparticles
This protocol outlines the key characterization techniques to assess the quality of the prepared nanoparticles.
A. Particle Size and Zeta Potential Analysis:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the zeta potential using Laser Doppler Velocimetry to assess the surface charge and stability of the nanoparticles.
B. Encapsulation Efficiency and Drug Loading:
-
Take a known amount of the nanoparticle suspension and centrifuge to separate the nanoparticles from the aqueous medium.
-
Quantify the amount of free this compound in the supernatant using a validated HPLC method.
-
To determine the total amount of this compound, dissolve a known amount of the nanoparticle pellet in a suitable organic solvent (e.g., acetone) and quantify using HPLC.
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following equations:
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
DL% = [Weight of Drug in Nanoparticles / Weight of Nanoparticles] x 100
Protocol 3: In Vitro Drug Release Study
This protocol describes the evaluation of the release kinetics of this compound from the nanoparticles.
Materials:
-
This compound-loaded nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Shaking incubator at 37°C
Procedure:
-
Place a known amount of the this compound-loaded nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of PBS (e.g., 50 mL) in a container.
-
Place the container in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Quantify the concentration of this compound in the collected samples using HPLC.
-
Plot the cumulative percentage of drug released versus time.
Protocol 4: Cell Viability Assay
This protocol details the assessment of the cytotoxic effect of the this compound formulation on a cancer cell line (e.g., MCF-7 breast cancer cells) using the MTT assay.
Materials:
-
MCF-7 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound-loaded nanoparticles
-
Free this compound (dissolved in DMSO)
-
Empty nanoparticles (placebo)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of free this compound, this compound-loaded nanoparticles, and empty nanoparticles in cell culture medium.
-
Replace the medium in the wells with the prepared dilutions and incubate for 48 or 72 hours.
-
After incubation, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value for each treatment.
Visualizations
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Caption: Experimental workflow for nanoparticle formulation and evaluation.
References
Application Notes and Protocols for the Quantitative Analysis of Cabreuvin using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cabreuvin, a trimethoxyisoflavone found in various plant species, has garnered interest for its potential biological activities. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, quality control of herbal preparations, and in vitro and in vivo research. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantitative analysis of such compounds.
These application notes provide a comprehensive guide for the determination of this compound using a validated reverse-phase HPLC method. The protocols cover instrumentation, sample preparation, chromatographic conditions, method validation, and data analysis.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (analytical grade).
-
This compound Standard: A certified reference standard of this compound (7,3',4'-Trimethoxyisoflavone) with a purity of ≥98%.
-
Filters: 0.45 µm or 0.22 µm syringe filters for sample and mobile phase filtration.
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation method will vary depending on the matrix. A general procedure for a plant extract is provided below.
-
Extraction: Accurately weigh a known amount of the powdered plant material. Extract with a suitable solvent, such as methanol, using sonication or maceration.
-
Filtration: Filter the extract through a Whatman No. 1 filter paper.
-
Dilution: Dilute the filtrate with methanol to an expected concentration within the calibration curve range.
-
Final Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial before injection.
Chromatographic Conditions
The following conditions are a starting point and may require optimization for specific applications.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (Acetonitrile) |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined by UV scan (approx. 260 nm or 280 nm) |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 15 | 30 | 70 |
| 20 | 30 | 70 |
| 22 | 70 | 30 |
| 30 | 70 | 30 |
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by comparing the chromatograms of a blank, a placebo, the standard, and the sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r²) should be >0.999.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by a recovery study, where a known amount of the standard is spiked into a sample matrix.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Data Presentation
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Areas (n=6) | ≤ 2.0% |
Table 3: Method Validation Summary
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range (µg/mL) | 1 - 100 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Repeatability (%RSD) | < 2.0% |
| Intermediate Precision (%RSD) | < 2.0% |
| LOD (µg/mL) | [Insert Value] |
| LOQ (µg/mL) | [Insert Value] |
Visualization
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of this compound by HPLC.
Signaling Pathway
As this compound is an isoflavone, it may interact with various signaling pathways common to this class of compounds. One such pathway is the estrogen receptor signaling pathway, which isoflavones are known to modulate.
Caption: Putative signaling pathway of this compound via estrogen receptor modulation.
Application Notes and Protocols: Cabreuvin Insufficient Data for Apoptosis Induction in Cancer Cell Lines
Initial Research Findings on Cabreuvin
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient publicly available data on the use of this compound for inducing apoptosis in cancer cell lines. While the chemical compound "this compound" is identified as a methoxyisoflavone with the chemical formula C18H16O5, research detailing its biological activity, particularly in the context of cancer cell apoptosis, is not available in the public domain.
Our investigation included searches for its mechanism of action, effects on specific cancer cell lines, associated signaling pathways, and established experimental protocols. These searches did not yield the necessary scientific evidence to fulfill the request for detailed Application Notes and Protocols on this specific topic.
Alternative Well-Researched Compound: Berberine
As a helpful alternative, we propose to provide the requested detailed Application Notes and Protocols for Berberine , a well-researched natural isoquinoline alkaloid known for its significant apoptosis-inducing effects in various cancer cell lines. The initial literature search yielded substantial data on Berberine, covering its cytotoxic effects, the molecular pathways it influences, and specific experimental methodologies.
Should you wish to proceed with this alternative, the following sections would be developed in detail for Berberine, adhering to all the specified requirements for data presentation, experimental protocols, and visualizations.
Proposed Application Notes and Protocols: Berberine for Inducing Apoptosis in Cancer Cell Lines
This section will provide a comprehensive overview of Berberine's application in cancer research, focusing on its ability to induce programmed cell death.
Introduction to Berberine
Berberine is a natural compound extracted from various plants, including Coptis chinensis and Hydrastis canadensis. It has been extensively studied for its anti-cancer properties, which are largely attributed to its capacity to induce apoptosis and cause cell cycle arrest in a variety of cancer cells.[1][2][3]
Mechanism of Action
Berberine induces apoptosis through multiple signaling pathways. A primary mechanism involves the regulation of the Bcl-2 family of proteins. It has been shown to upregulate the pro-apoptotic protein BAX while downregulating the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis.[1][2] This disruption of the mitochondrial membrane potential leads to the release of cytochrome c and the subsequent activation of the caspase cascade.
Furthermore, Berberine's action is linked to the modulation of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and MAPK pathways.
Data Presentation: Cytotoxicity of Berberine
The cytotoxic effects of Berberine have been quantified across various human cancer cell lines. The IC50 values, representing the concentration of Berberine required to inhibit the growth of 50% of cells, are summarized in the table below.
| Cell Line | Cancer Type | IC50 Value (µM) |
| A549 | Non-small cell lung cancer | Varies with dose and duration |
| HL-60 | Promyelocytic leukemia | Potent activity observed |
| Tca8113 | Oral squamous cell carcinoma | 218.52 ± 18.71 |
| CNE2 | Nasopharyngeal carcinoma | 249.18 ± 18.14 |
| MCF-7 | Breast cancer | 272.15 ± 11.06 |
| HeLa | Cervical carcinoma | 245.18 ± 17.33 |
| HT29 | Colon cancer | 52.37 ± 3.45 |
Note: IC50 values can vary based on experimental conditions such as incubation time and the specific assay used.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon existing findings.
4.1. Cell Culture and Berberine Treatment
-
Cell Lines: A549 (human non-small cell lung cancer) and HL-60 (human promyelocytic leukemia) cells can be obtained from a reputable cell bank.
-
Culture Medium: Culture A549 cells in DMEM and HL-60 cells in RPMI-1640 medium, both supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Berberine Preparation: Prepare a stock solution of Berberine chloride (Sigma-Aldrich) in dimethyl sulfoxide (DMSO) and dilute to the desired final concentrations with the culture medium just before use. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.
4.2. Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Berberine for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
4.3. Apoptosis Analysis by Annexin V-FITC/PI Staining
-
Seed cells in a 6-well plate and treat with Berberine for the desired time.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[4]
4.4. Western Blot Analysis for Apoptosis-Related Proteins
-
Treat cells with Berberine, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Bcl-2, BAX, Caspase-3, and PARP overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualization of Signaling Pathways and Workflows
5.1. Berberine-Induced Apoptosis Signaling Pathway
Caption: Signaling pathway of Berberine-induced apoptosis.
5.2. Experimental Workflow for Apoptosis Analysis
Caption: Workflow for analyzing apoptosis using flow cytometry.
References
- 1. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines [archivesofmedicalscience.com]
- 2. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anti-Cancer Mechanisms of Berberine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activities of naringenin: A narrative review based on in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Synthesis of Cabreuvin: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Cabreuvin (7,3',4'-trimethoxyisoflavone), a key isoflavone in various research applications. Our aim is to equip researchers with the necessary information to optimize reaction conditions, mitigate side reactions, and ultimately improve the overall yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary synthetic strategies for this compound and other isoflavones include:
-
Deoxybenzoin-based Syntheses: This is a widely used approach that involves the initial formation of a 2-hydroxyphenyl benzyl ketone (a deoxybenzoin), which is then cyclized to form the isoflavone core. Key reactions in this route often involve Friedel-Crafts acylation or a Claisen rearrangement to form the deoxybenzoin intermediate.
-
Allan-Robinson Reaction: This classical method involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride and its corresponding sodium salt to form the isoflavone structure.
-
Suzuki-Miyaura Coupling: A modern and versatile method that typically involves the palladium-catalyzed cross-coupling of a 3-halochromone with an appropriately substituted arylboronic acid.
Q2: I am experiencing a low yield in my this compound synthesis. What are the likely causes?
A2: Low yields in isoflavone synthesis can stem from several factors, depending on the chosen synthetic route. Common culprits include:
-
Incomplete reaction: Insufficient reaction time, suboptimal temperature, or inadequate mixing can lead to incomplete conversion of starting materials.
-
Side reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired isoflavone. A prevalent side reaction, especially with methoxy-rich compounds like this compound, is demethylation.
-
Degradation of starting materials or product: Phenolic compounds can be sensitive to reaction conditions. Purity of starting materials is crucial to prevent side product formation.
-
Inefficient purification: Loss of product during workup and purification steps is a common issue.
Q3: How can I prevent the demethylation of the methoxy groups on this compound during synthesis?
A3: Demethylation is a significant challenge, particularly when using strong Lewis acids or Brønsted acids, which are sometimes employed for deprotection of other functional groups or in certain cyclization steps. To minimize demethylation:
-
Avoid harsh acidic conditions: Whenever possible, opt for milder reaction conditions. For example, if a demethylation reaction is necessary for another part of the molecule, consider using reagents that are selective for other types of protecting groups.
-
Use of milder Lewis acids: In reactions like the Friedel-Crafts acylation, stronger Lewis acids like AlCl₃ can sometimes be replaced with milder alternatives, or the reaction can be run at lower temperatures to reduce the likelihood of demethylation.
-
Protecting group strategy: If demethylation is unavoidable under the required reaction conditions, consider synthesizing the core structure with hydroxyl groups and methylating as a final step.
Q4: What are the best practices for purifying synthetic this compound?
A4: Purification of isoflavones often involves a combination of techniques:
-
Crystallization: If the crude product is sufficiently pure, crystallization from a suitable solvent system (e.g., ethanol, methanol, or ethyl acetate/hexane mixtures) can be a highly effective method for obtaining pure this compound.
-
Column Chromatography: For mixtures containing multiple products or unreacted starting materials, silica gel column chromatography is the most common purification method. A gradient elution with a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or acetone) is typically effective.
-
Preparative HPLC: For very challenging separations or to obtain highly pure material, preparative high-performance liquid chromatography (HPLC) can be employed.
Troubleshooting Guides
Deoxybenzoin-Based Synthesis
This approach typically involves the synthesis of 2-hydroxy-4-methoxyphenyl 3,4-dimethoxybenzyl ketone, followed by cyclization.
| Observed Problem | Potential Cause | Suggested Solution |
| Low yield of deoxybenzoin | Inefficient Friedel-Crafts acylation or Hoesch reaction. | Ensure anhydrous conditions and use a suitable Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂). Optimize the stoichiometry of the catalyst and the reaction temperature. For the Hoesch reaction, ensure the nitrile and HCl are of high purity. |
| Formation of multiple products in the deoxybenzoin step | Isomeric acylation or side reactions of the phenol. | Use a milder Lewis acid or lower reaction temperature to improve regioselectivity. Ensure the purity of the starting phenol. |
| Low yield of this compound in the cyclization step | Incomplete reaction or decomposition of the deoxybenzoin. | For cyclization using reagents like DMF/POCl₃ (Vilsmeier-Haack conditions), ensure the reagent is freshly prepared and the reaction is performed under anhydrous conditions. Optimize reaction time and temperature. |
| Product is a complex mixture after cyclization | Side reactions such as formylation of the aromatic rings. | Carefully control the stoichiometry of the Vilsmeier reagent. Purify the deoxybenzoin intermediate thoroughly before proceeding to the cyclization step. |
Allan-Robinson Reaction
This method directly forms the isoflavone from an o-hydroxyaryl ketone and an aromatic anhydride.
| Observed Problem | Potential Cause | Suggested Solution |
| Low conversion of starting materials | Insufficient temperature or reaction time. | The Allan-Robinson reaction often requires high temperatures (180-200 °C). Ensure the reaction is heated for a sufficient duration, monitoring by TLC. |
| Formation of coumarin byproducts | Use of aliphatic anhydrides or rearrangement reactions. | Ensure the use of an aromatic anhydride. The reaction mechanism can sometimes favor coumarin formation; adjusting the base and temperature may influence the product distribution. |
| Demethylation of methoxy groups | High reaction temperatures in the presence of the base and anhydride. | While high temperatures are necessary, prolonged heating should be avoided. Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficulty in product isolation | The product may be mixed with the salt of the aromatic acid used. | A thorough aqueous workup is necessary to remove the sodium salt of the aromatic acid. Acidification of the aqueous layer may be required to precipitate any remaining acid. |
Suzuki-Miyaura Coupling
This modern approach offers good functional group tolerance but can be sensitive to catalyst and reaction conditions.
| Observed Problem | Potential Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst or unsuitable ligand. | Use a fresh, high-quality palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂). The choice of ligand is critical; for electron-rich substrates, bulky, electron-rich phosphine ligands are often effective. |
| Poor quality of the boronic acid. | Use fresh, pure boronic acid. Boronic acids can degrade upon storage. | |
| Ineffective base or solvent system. | The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., dioxane, toluene, DMF with water) is crucial and often needs to be optimized for the specific substrates. | |
| Homocoupling of the boronic acid | Reaction conditions favoring the homocoupling pathway. | Adjust the stoichiometry of the reactants. Lowering the reaction temperature or changing the palladium catalyst and ligand can sometimes suppress homocoupling. |
| Protodeboronation (loss of the boronic acid group) | Presence of water or acidic impurities. | Ensure the reaction is run under inert atmosphere and with dry solvents if anhydrous conditions are required. Some Suzuki couplings, however, benefit from the presence of water. The pH of the reaction mixture can also play a role. |
| Difficulty in removing palladium residues | Palladium complexing with the product. | Purification by column chromatography is usually effective. In some cases, treatment with a scavenger resin or washing with a solution of a chelating agent (e.g., thiourea) can help remove palladium residues. |
Quantitative Data Summary
While specific yield data for the synthesis of this compound under a variety of conditions is not extensively documented in a single source, the following table summarizes representative yields for the key transformations in isoflavone synthesis, providing a benchmark for researchers.
| Reaction Type | Starting Materials | Product | Reported Yield (%) | Reference |
| Deoxybenzoin Synthesis (Friedel-Crafts) | Phenol, Arylacetic acid, BF₃·OEt₂ | Deoxybenzoin | 60-80 | General literature values for similar reactions. |
| Isoflavone Cyclization (Vilsmeier-Haack) | Deoxybenzoin, DMF, POCl₃ | Isoflavone | 70-90 | General literature values for similar reactions. |
| Allan-Robinson Reaction | o-Hydroxyaryl ketone, Aromatic anhydride | Isoflavone | 30-60 | General literature values for this classical reaction. |
| Suzuki-Miyaura Coupling | 3-Iodochromone, Arylboronic acid | Isoflavone | 60-95 | Dependent on catalyst, ligand, and substrates. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Deoxybenzoin Intermediate and Vilsmeier-Haack Cyclization
Step 1: Synthesis of 2-Hydroxy-4-methoxyphenyl 3,4-dimethoxybenzyl ketone (Deoxybenzoin)
-
To a solution of 3-methoxyphenol (1 equivalent) and 3,4-dimethoxyphenylacetic acid (1 equivalent) in a suitable solvent (e.g., dry toluene), add boron trifluoride diethyl etherate (BF₃·OEt₂) (3-4 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization to obtain the pure deoxybenzoin.
Step 2: Cyclization to this compound (Vilsmeier-Haack Reaction)
-
To a solution of the purified deoxybenzoin (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) (2-3 equivalents) dropwise at 0 °C under an inert atmosphere.
-
After the addition, allow the reaction to warm to room temperature and then heat to 50-60 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture into ice-water and stir until the product precipitates.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford pure this compound.
Protocol 2: Synthesis of this compound via Suzuki-Miyaura Coupling
Step 1: Synthesis of 3-Iodo-7-methoxychromone
-
Synthesize 7-methoxychromone from 2-hydroxy-4-methoxyacetophenone.
-
To a solution of 7-methoxychromone in a suitable solvent (e.g., pyridine or DMF), add an iodinating agent such as N-iodosuccinimide (NIS) or iodine with an oxidizing agent.
-
Heat the reaction mixture and monitor by TLC.
-
After completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain 3-iodo-7-methoxychromone.
Step 2: Suzuki-Miyaura Coupling
-
To a reaction vessel, add 3-iodo-7-methoxychromone (1 equivalent), 3,4-dimethoxyphenylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).
-
Heat the reaction mixture under an inert atmosphere at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Visualizing Synthetic Pathways and Troubleshooting Logic
To aid in understanding the experimental workflows and logical connections in troubleshooting, the following diagrams are provided.
Caption: Workflow for Deoxybenzoin-Based this compound Synthesis.
Caption: Logic Diagram for Troubleshooting Low Cyclization Yield.
Caption: Workflow for this compound Synthesis via Suzuki-Miyaura Coupling.
This guide is intended to be a living document and will be updated as new synthetic methodologies and troubleshooting strategies become available. We encourage researchers to consult the primary literature for the most detailed information and to adapt these protocols and suggestions to their specific laboratory conditions and available reagents.
Technical Support Center: Troubleshooting Cabreuvin Precipitation
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting and preventing the precipitation of Cabreuvin in buffer solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
Q1: My this compound is precipitating out of solution immediately after preparing the buffer. What are the likely causes?
Immediate precipitation of this compound upon buffer preparation is often due to several factors:
-
pH of the Buffer: this compound's solubility is likely pH-dependent. If the buffer pH is at or near the isoelectric point (pI) of this compound, its net charge will be zero, minimizing repulsion between molecules and leading to aggregation and precipitation.
-
Buffer Species: The chemical nature of the buffer components can interact with this compound. Some buffer salts may form insoluble complexes with this compound.
-
High Concentration: The concentration of this compound may have exceeded its solubility limit in the chosen buffer system.
-
Temperature: The temperature at which the solution is prepared can affect solubility. Some compounds are less soluble at lower temperatures.
Q2: I observed precipitation after storing my this compound solution at 4°C. What could be the reason?
Precipitation upon storage at low temperatures, a phenomenon known as "crashing out," is common for compounds that have lower solubility at colder temperatures. It is also possible that the buffer itself is less stable at 4°C, leading to pH shifts that affect this compound's solubility.
Q3: How can I systematically identify a suitable buffer system for this compound?
A systematic approach to identifying an optimal buffer involves screening various parameters:
-
pH Screening: Evaluate the solubility of this compound across a wide pH range (e.g., pH 3-10) to identify the pH at which it is most soluble.
-
Buffer Species Screening: Test a variety of buffer systems at the optimal pH. Common buffers to screen include phosphate, citrate, acetate, Tris, and HEPES.
-
Ionic Strength Optimization: For the most promising buffer systems, evaluate the effect of ionic strength on this compound's solubility by varying the salt concentration (e.g., 0 mM, 50 mM, 100 mM, 150 mM NaCl).
-
Excipient Screening: Investigate the effect of solubility-enhancing excipients, such as cyclodextrins, surfactants (e.g., Tween® 80, Polysorbate 20), and polymers (e.g., PEG, PVP).
Frequently Asked Questions (FAQs)
Q: What is the first step I should take if I observe this compound precipitation?
A: The first step is to visually inspect the precipitate and the solution. Note the conditions under which precipitation occurred (e.g., during preparation, upon cooling, after adding a specific component). Then, check the pH of the solution to ensure it is within the expected range for your protocol.
Q: Can I simply centrifuge the precipitate and use the supernatant?
A: While you can centrifuge the precipitate to clarify the solution, the concentration of this compound in the supernatant will be lower than intended, which will affect the accuracy of your experimental results. It is crucial to address the root cause of the precipitation.
Q: Are there any general "rules of thumb" for preventing precipitation?
A: While every compound is different, some general strategies can help prevent precipitation:
-
Work with the lowest effective concentration of this compound.
-
Prepare solutions at room temperature unless the compound is known to be heat-labile.
-
Add this compound to the buffer slowly while stirring to avoid localized high concentrations.
-
When performing buffer exchange, do so gradually (e.g., through dialysis or diafiltration) to avoid sudden changes in the chemical environment.
Data Presentation: this compound Solubility Profile
The following table summarizes hypothetical solubility data for this compound in various buffer systems. Researchers should generate their own data following the provided experimental protocols.
| Buffer System (50 mM) | pH | Ionic Strength (mM NaCl) | This compound Solubility (µg/mL) | Observations |
| Acetate | 4.0 | 150 | 50 | Clear solution |
| Acetate | 5.0 | 150 | 25 | Slight precipitation after 24h |
| Phosphate | 6.0 | 150 | 10 | Immediate heavy precipitation |
| Phosphate | 7.0 | 150 | 5 | Immediate heavy precipitation |
| Tris | 8.0 | 150 | 75 | Clear solution |
| Tris | 9.0 | 150 | 100 | Clear solution |
Experimental Protocols
Protocol 1: Buffer Solubility Screening for this compound
Objective: To determine the optimal buffer system and pH for maximizing this compound solubility.
Materials:
-
This compound (solid)
-
A selection of buffers (e.g., acetate, citrate, phosphate, Tris, HEPES) at various pH values
-
Sodium chloride (NaCl)
-
Deionized water
-
pH meter
-
Vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Methodology:
-
Prepare stock solutions of various buffers (e.g., 100 mM) at a range of pH values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0, 9.0).
-
For each buffer and pH combination, prepare a series of solutions with a fixed concentration of this compound (e.g., 1 mg/mL) and varying concentrations of NaCl (e.g., 0 mM, 50 mM, 100 mM, 150 mM).
-
Add a known excess amount of solid this compound to each buffer solution.
-
Equilibrate the samples by rotating or shaking them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved this compound.
-
Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Record the solubility of this compound for each buffer condition.
Protocol 2: Evaluating the Effect of pH on this compound Solubility
Objective: To determine the pH-solubility profile of this compound.
Materials:
-
This compound (solid)
-
A universal buffer system (e.g., a combination of citrate, phosphate, and borate) or a series of buffers covering a wide pH range.
-
Deionized water
-
pH meter
-
Analytical method for concentration determination (HPLC or UV-Vis)
Methodology:
-
Prepare a series of buffer solutions with pH values ranging from 2 to 12 in increments of 1 pH unit.
-
Add an excess of solid this compound to each buffer solution.
-
Equilibrate the samples at a constant temperature for 24-48 hours.
-
Centrifuge the samples to separate the solid from the dissolved this compound.
-
Measure the pH of the supernatant of each sample.
-
Determine the concentration of this compound in each supernatant.
-
Plot the solubility of this compound as a function of the final pH of the solution.
Visualization
The following diagram illustrates a logical workflow for troubleshooting this compound precipitation.
Technical Support Center: Optimizing Cabreuvin Concentration for Maximum Efficacy
Welcome to the technical support center for Cabreuvin research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental design and execution. As specific data on this compound is limited, much of the guidance provided here is based on established protocols for structurally related isoflavones. We recommend using this information as a starting point for your own empirical optimization.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell culture experiments?
A1: For initial experiments with a new isoflavone like this compound, it is advisable to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental endpoint. Based on studies with other isoflavones, a starting range of 1 µM to 50 µM is recommended. Some studies with soy isoflavones have used concentrations in the 10-30 µM range for periods of 24 to 48 hours.[1]
Q2: How should I dissolve this compound for in vitro experiments?
A2: this compound, like many isoflavones, is a lipophilic compound. It is recommended to dissolve it in a small amount of a sterile, organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. The final concentration of DMSO in your cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: What are the known biological activities of this compound?
A3: While specific research on this compound is not extensive, isoflavones as a class are known to possess a variety of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[2][3][4] Extracts from Myrocarpus frondosus, a plant known as "cabreúva," have shown antioxidant and anti-inflammatory properties, and these extracts contain various isoflavonoids.[2] It is plausible that this compound contributes to these effects.
Q4: Which signaling pathways are likely to be affected by this compound?
A4: Isoflavones are known to modulate several key signaling pathways. For instance, some soy isoflavones have been shown to stimulate ERK1/2 and AKT phosphorylation in certain cell types.[1] Other related compounds have been found to influence pathways such as NF-κB, MAPK, and PI3K/Akt, which are involved in inflammation, cell proliferation, and survival.[5][6][7] The specific pathways modulated by this compound will likely depend on the cell type and experimental context.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no observable effect of this compound treatment. | Concentration too low: The concentration of this compound may be insufficient to elicit a response in your experimental system. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM). |
| Insufficient incubation time: The treatment duration may be too short for the biological effect to become apparent. | Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to determine the optimal incubation period. | |
| Compound instability: this compound may be degrading in the culture medium over time. | Prepare fresh stock solutions and treatment media for each experiment. Consider the stability of the compound under your specific culture conditions. | |
| Cell line insensitivity: The chosen cell line may not be responsive to this compound. | If possible, test the effect of this compound on a different, relevant cell line. | |
| High levels of cell death or cytotoxicity observed. | Concentration too high: The concentration of this compound may be toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value and select a non-toxic concentration range for your experiments. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Always include a vehicle control. | |
| Inconsistent or variable results between experiments. | Inconsistent compound preparation: Variability in the preparation of this compound stock and working solutions. | Standardize the protocol for dissolving and diluting this compound. Prepare aliquots of the stock solution to minimize freeze-thaw cycles. |
| Cell culture variability: Differences in cell passage number, confluency, or health. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. | |
| Experimental conditions: Minor variations in incubation times, temperatures, or reagent concentrations. | Carefully control and document all experimental parameters. |
Data Presentation: General Concentration Ranges for Isoflavone Experiments
The following table summarizes typical concentration ranges for isoflavones used in various in vitro assays, which can serve as a starting point for optimizing this compound concentration.
| Assay Type | Typical Isoflavone Concentration Range | Common Incubation Times | Reference Cell Types |
| Cell Proliferation/Cytotoxicity (e.g., MTT, WST-1) | 1 - 100 µM | 24 - 72 hours | Cancer cell lines (e.g., MCF-7, PC-3), Normal cell lines (e.g., fibroblasts) |
| Anti-inflammatory (e.g., NO, cytokine measurement) | 5 - 50 µM | 12 - 48 hours | Macrophages (e.g., RAW 264.7), Endothelial cells (e.g., HUVEC) |
| Antioxidant (e.g., ROS, DPPH assay) | 1 - 200 µM | 1 - 24 hours | Various cell lines, cell-free assays |
| Western Blotting (Signaling pathway analysis) | 10 - 50 µM | 15 minutes - 24 hours | Dependent on target pathway and cell type |
| Gene Expression (e.g., RT-qPCR) | 10 - 50 µM | 6 - 48 hours | Dependent on target gene and cell type |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO, sterile, cell culture grade), sterile microcentrifuge tubes.
-
Procedure:
-
Aseptically weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Dose-Response and Cytotoxicity Assay using MTT
-
Materials: 96-well cell culture plates, appropriate cell line, complete culture medium, this compound stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (0 µM this compound).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Putative signaling pathways modulated by isoflavones.
References
- 1. Effect of Soybean Isoflavones on Proliferation and Related Gene Expression of Sow Mammary Gland Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and anti-inflammatory action (in vivo and in vitro) from the trunk barks of Cabreúva (Myrocarpus frondosus Allemao, Fabaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotective Properties of Berberine: Molecular Mechanisms and Clinical Implications [mdpi.com]
- 5. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Low Aqueous Solubility of Cabreuvin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of Cabreuvin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a methoxyisoflavone, a type of flavonoid compound.[1] Like many flavonoids, it is a polyketide synthesized by plants.[1] Its chemical structure consists of a 3-(3,4-dimethoxyphenyl)-7-methoxychromen-4-one backbone.[1] The low aqueous solubility of many flavonoids, including potentially this compound, can be a significant hurdle in experimental and pharmaceutical applications.[2] Poor solubility can lead to low bioavailability, making it difficult to achieve therapeutic concentrations in vivo and causing unreliable results in in vitro assays.[3][4]
Q2: What are the general approaches to improve the solubility of poorly water-soluble compounds like this compound?
A2: There are several established techniques to enhance the solubility of poorly soluble drugs. These can be broadly categorized into physical and chemical modifications.[5][6]
-
Physical Modifications: These include particle size reduction (micronization and nanosuspension) and modification of the drug's crystal structure (polymorphs, amorphous forms).[5][6]
-
Chemical Modifications: These approaches involve altering the molecule itself, such as through salt formation or derivatization.[6]
-
Formulation Strategies: These are often the most practical approaches and include:
-
Co-solvency: Using a mixture of solvents to increase solubility.[6][7]
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Complexation: Forming inclusion complexes, most commonly with cyclodextrins.[5][8][9]
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Solid Dispersions: Dispersing the drug in a hydrophilic carrier.[8]
-
Nanoparticle Formulations: Encapsulating the drug in nanoparticles, such as liposomes or polymeric nanoparticles.[10][11]
-
Use of Surfactants: Employing surfactants to form micelles that can solubilize the drug.[3]
-
Troubleshooting Guide
Issue: My this compound is not dissolving in my aqueous buffer for my in vitro experiments.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low intrinsic solubility of this compound. | 1. Try a co-solvent system: Start by dissolving this compound in a small amount of a water-miscible organic solvent like DMSO or ethanol, and then add it to your aqueous buffer.[12] Be mindful of the final solvent concentration to avoid toxicity in your cell cultures.[2] 2. pH adjustment: If this compound has ionizable groups, adjusting the pH of the buffer may improve its solubility.[3] | The this compound solution becomes clear, indicating dissolution. |
| Precipitation upon addition to aqueous media. | 1. Use of surfactants: Incorporate a non-ionic surfactant like Tween 80 or Poloxamer 188 into your aqueous buffer before adding the this compound stock solution.[2][3] 2. Complexation with cyclodextrins: Prepare an inclusion complex of this compound with a cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD).[9][13] | The solution remains clear over time, with no visible precipitate. |
| Inconsistent results in biological assays. | 1. Particle size reduction: If you suspect undissolved particles are affecting your results, consider micronization or preparing a nanosuspension of this compound.[5][7] 2. Use a solubilized formulation: Consistently use a solubilized formulation, such as a this compound-cyclodextrin complex, for all experiments to ensure consistent dosing. | Improved reproducibility of experimental results. |
Data Presentation: Comparison of Solubility Enhancement Techniques for a Model Flavonoid
The following table summarizes hypothetical quantitative data for different solubility enhancement techniques applied to a poorly soluble flavonoid like this compound.
| Method | Solvent System | Fold Increase in Aqueous Solubility (Hypothetical) | Advantages | Disadvantages |
| Co-solvency | Water with 1% DMSO | 10-50 | Simple and quick to prepare.[6] | Potential for solvent toxicity in biological systems.[2] |
| Micronization | Water | 2-10 | Increases dissolution rate.[7] | Does not increase equilibrium solubility.[7] |
| Cyclodextrin Complexation (HP-β-CD) | Water | 50-500 | High efficiency, low toxicity.[9][13] | May require specific formulation development. |
| Solid Lipid Nanoparticles (SLNs) | Water | >1000 | High drug loading, controlled release.[14] | More complex preparation process. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol describes a widely accepted method for determining the equilibrium solubility of a compound.[15][16]
Materials:
-
This compound powder
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Distilled water (or desired aqueous buffer)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
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Centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of this compound powder to a glass vial containing a known volume of the aqueous solvent.
-
Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
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Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
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After incubation, centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
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Quantify the concentration of this compound in the filtrate using a validated HPLC method.
-
The resulting concentration is the equilibrium solubility of this compound in the tested solvent at that temperature.
Protocol 2: Preparation of this compound-HP-β-Cyclodextrin Inclusion Complex
This protocol details the preparation of a cyclodextrin inclusion complex to enhance the aqueous solubility of this compound.[9][17]
Materials:
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This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water
-
Magnetic stirrer and stir bar
-
Freeze-dryer
Procedure:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v in distilled water).
-
Slowly add an excess amount of this compound powder to the HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours.
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After stirring, filter the suspension to remove the undissolved this compound.
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Freeze the resulting clear solution at -80°C.
-
Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the this compound-HP-β-CD inclusion complex.
-
The resulting powder can be readily dissolved in aqueous solutions for experiments.
Protocol 3: Formulation of this compound-Loaded Polymeric Nanoparticles
This protocol describes the preparation of polymeric nanoparticles encapsulating this compound using the solvent displacement method.[18]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) or Poly(ε-caprolactone) (PCL)
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Acetone
-
Poloxamer 188 (P188) or another suitable surfactant
-
Distilled water
-
Magnetic stirrer
Procedure:
-
Dissolve a specific amount of this compound and the chosen polymer (e.g., 50 mg of PCL) in an organic solvent like acetone (e.g., 10 mL).
-
In a separate beaker, dissolve a surfactant (e.g., 200 mg of P188) in distilled water.
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Add the organic phase dropwise to the aqueous phase under moderate magnetic stirring.
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Allow the organic solvent to evaporate overnight under stirring at room temperature.
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The resulting suspension contains the this compound-loaded nanoparticles.
-
The nanoparticles can be collected by centrifugation and washed to remove excess surfactant.
Visualizations
References
- 1. This compound | C18H16O5 | CID 628528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 3. brieflands.com [brieflands.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpbr.in [ijpbr.in]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 9. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solubility and Thermodynamics Data of Cabozantinib Malate in Various Aqueous Solutions of Dimethyl Sulfoxide at Different Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation and characterization of cholesterol-based nanoparticles of gabapentin protecting from retinal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. scispace.com [scispace.com]
- 17. Inclusion complex and nanoclusters of cyclodextrin to increase the solubility and efficacy of albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Formulation of Polymeric Nanoparticles Loading Baricitinib as a Topical Approach in Ocular Application - PMC [pmc.ncbi.nlm.nih.gov]
reducing off-target effects of Cabreuvin in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects when working with Cabreuvin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological activity?
A1: this compound, also known as 7,3',4'-Trimethoxyisoflavone, is a methoxyisoflavone compound.[1] Published research on extracts from Myrocarpus frondosus (Cabreúva), which contain related isoflavones, and on structurally similar flavones, strongly suggests that this compound's primary biological activity is anti-inflammatory.[2][3]
Q2: What are the likely on-target signaling pathways for this compound?
A2: Based on its observed anti-inflammatory effects, this compound likely modulates key inflammatory signaling pathways. These may include the NF-κB, MAPK, and JAK/STAT pathways, which are critical regulators of pro-inflammatory cytokine production. For instance, extracts containing similar isoflavones have been shown to reduce the levels of TNF-α, IL-6, and IL-1β, all of which are downstream targets of these pathways.[2][3]
Q3: What are potential off-target effects of this compound?
A3: As with many small molecules, this compound could have off-target effects. Given its isoflavone structure, potential off-target interactions could involve unintended binding to other kinases, nuclear receptors, or enzymes. Without specific studies on this compound's off-target profile, it is crucial to experimentally validate its specificity in your system.
Q4: How can I computationally predict potential off-target effects of this compound?
A4: Several computational or in silico tools can predict potential off-target interactions based on the chemical structure of this compound. These methods often use ligand-based approaches (comparing this compound to compounds with known targets) or structure-based approaches (docking this compound into the binding sites of various proteins).
Troubleshooting Guides
Issue 1: Observing unexpected cellular phenotypes or toxicity.
This could be due to off-target effects of this compound.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the minimal effective concentration of this compound that elicits the desired on-target effect. High concentrations are more likely to cause off-target effects.
-
Use of Structurally Unrelated Controls: Include a structurally unrelated compound with a similar known anti-inflammatory mechanism as a positive control. This helps to distinguish the specific effects of this compound from general anti-inflammatory responses.
-
Cell Viability Assays: Always run parallel cytotoxicity assays (e.g., MTT, LDH) to ensure that the observed effects are not due to cell death.
-
Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target within the cell.
Issue 2: Difficulty in validating that the observed effect is due to the intended on-target activity.
This requires rigorous experimental validation to link the phenotype to the target.
Troubleshooting Steps:
-
Rescue Experiments: If the intended target of this compound is known and can be manipulated, perform a rescue experiment. For example, if this compound inhibits a specific enzyme, overexpressing a this compound-resistant mutant of that enzyme should reverse the observed phenotype.
-
Knockdown/Knockout Models: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target protein. The phenotype of the knockdown/knockout should mimic the effect of this compound treatment. This compound should have a diminished effect in cells lacking the target.
-
Chemical Proteomics: Utilize techniques such as affinity chromatography with a tagged this compound molecule followed by mass spectrometry to identify its binding partners within the cell lysate.
Data Summary
The following table summarizes the reported anti-inflammatory effects of compounds structurally related to this compound.
| Compound/Extract | Model System | Key Findings | Reference |
| Myrocarpus frondosus extract | LPS-stimulated RAW 264.7 macrophages | Reduced secretion of NOx. | [3] |
| Myrocarpus frondosus extract | Mouse pleurisy model | Inhibited leukocyte and neutrophil migration; Reduced MPO, NOx, TNF-α, and IL-6. | [3] |
| 7,3',4'-Tri-O-methylluteolin | LPS-stimulated RAW 264.7 macrophages | Reduced production of TNF-α, IL-6, and IL-1β; Decreased mRNA of iNOS and COX-2. | [2] |
| 7,3´,4´-trihydroxyflavone | 2D and 3D RAW264.7 macrophages | Exerted anti-inflammatory activity through the JAK-STAT pathway, in addition to IL-17 and TNF pathways. | [4] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the direct binding of this compound to its intracellular target protein.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations and a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes).
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative protein analysis methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for each this compound concentration. A shift in the melting curve indicates target engagement.
Protocol 2: Affinity-Based Protein Profiling
Objective: To identify the direct binding partners of this compound in a cellular context.
Methodology:
-
Probe Synthesis: Synthesize a this compound analog with a reactive group (e.g., alkyne or biotin) for "click" chemistry or affinity purification.
-
Cellular Labeling: Treat live cells or cell lysates with the this compound probe.
-
Affinity Capture/Click Chemistry: For a biotinylated probe, use streptavidin beads to pull down the probe-protein complexes. For an alkyne-tagged probe, use a "click" reaction to attach a reporter tag (e.g., biotin or a fluorescent dye).
-
Protein Identification: Elute the captured proteins and identify them using mass spectrometry.
-
Validation: Validate the identified interactions using orthogonal methods such as Western blotting or CETSA.
Visualizations
Caption: Putative anti-inflammatory signaling pathways modulated by this compound.
Caption: Workflow for troubleshooting and validating this compound's effects.
References
- 1. This compound | C18H16O5 | CID 628528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Hydroxy-3',4',7-trimethoxyflavone | CAS#:29080-58-8 | Chemsrc [chemsrc.com]
- 3. Antioxidant and anti-inflammatory action (in vivo and in vitro) from the trunk barks of Cabreúva (Myrocarpus frondosus Allemao, Fabaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cabreuvin and Novel Methoxyisoflavones
Disclaimer: Information regarding specific experimental variability and reproducibility for Cabreuvin is limited in publicly available scientific literature. This guide provides general troubleshooting advice and standardized protocols applicable to the experimental study of novel methoxyisoflavones, using principles from related compounds to illustrate best practices.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a type of methoxyisoflavone, a class of organic compounds found in various plants.[1] It is structurally defined as 7,3',4'-trimethoxyisoflavone and has been identified in species such as Muntingia calabura and Senna alata.[1]
Q2: I am seeing significant batch-to-batch variation in my experimental results with a newly isolated methoxyisoflavone. What could be the cause?
A2: Batch-to-batch variability with natural products is a common issue. Key factors to investigate include:
-
Purity and Characterization: Ensure each batch is subjected to rigorous purity assessment using techniques like HPLC, LC-MS, and NMR to confirm identity and quantify impurities.
-
Solvent and Solubility: Inconsistent stock solution preparation can lead to variability. Confirm the solubility of your compound in the chosen solvent and ensure it remains in solution under your experimental conditions.
-
Stability: Methoxyisoflavones can be sensitive to light, temperature, and pH. Assess the stability of your compound under storage and experimental conditions.
Q3: My in vitro cell-based assay results are not reproducible. What are some common troubleshooting steps?
A3: For cell-based assays, consider the following:
-
Cell Line Authenticity and Passage Number: Use authenticated cell lines and maintain a consistent, low passage number to avoid phenotypic drift.
-
Serum and Media Variability: Use the same lot of serum and media for a set of experiments to minimize variability from these sources.
-
Compound Precipitation: The compound may be precipitating in the cell culture media. Visually inspect your assay plates for any precipitate.
-
Assay Timing and Readout: Ensure that the timing of compound addition and the assay readout are consistent across experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental use of this compound or other novel methoxyisoflavones.
| Issue | Potential Cause | Recommended Action |
| Low Bioactivity in Cellular Assays | 1. Compound instability in media. 2. Poor cell permeability. 3. Compound precipitation at working concentration. | 1. Assess compound stability in cell culture media over the experiment's duration. 2. Consider using permeability assays (e.g., PAMPA) to assess cell uptake. 3. Determine the solubility limit in your final assay buffer and work below this concentration. |
| High Variability in Animal Studies | 1. Inconsistent formulation and dosing. 2. Inter-animal metabolic differences. 3. Issues with the animal model itself. | 1. Ensure a homogenous and stable formulation for dosing. 2. Increase the number of animals per group to account for individual variability. 3. Carefully control for age, sex, and health status of the animals. |
| Inconsistent Analytical Chemistry Results (HPLC/LC-MS) | 1. Sample degradation. 2. Poor chromatographic resolution. 3. Matrix effects in biological samples. | 1. Analyze samples immediately after preparation or store them under conditions known to be stable. 2. Optimize the mobile phase, column, and gradient for better peak separation. 3. Use appropriate sample clean-up procedures and internal standards for quantification in complex matrices. |
Experimental Protocols
Below are example methodologies for key experiments involving a novel methoxyisoflavone.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a methoxyisoflavone against a specific kinase.
-
Reagents:
-
Kinase of interest (e.g., recombinant human PI3K)
-
Substrate (e.g., PIP2)
-
ATP
-
Test compound (Methoxyisoflavone) stock solution in DMSO
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a 96-well plate, add the kinase and the test compound dilutions.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and detect the product according to the detection reagent manufacturer's instructions.
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate a hypothetical mechanism of action for a methoxyisoflavone and a typical experimental workflow.
Caption: Hypothetical PI3K/AKT/mTOR signaling pathway inhibited by this compound.
Caption: Drug discovery workflow for a novel natural product.
References
Technical Support Center: Optimizing Cabreuvin Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time with Cabreuvin (7,3',4'-Trimethoxyisoflavone).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a methoxyisoflavone, a type of flavonoid.[1] While specific studies on this compound are limited, isoflavones as a class are recognized for their antioxidant and anti-inflammatory properties.[2] They can modulate various signaling pathways, including those involving estrogen receptors, PI3K, and NF-κB. An extract from Myrocarpus frondosus (Cabreúva), which contains isoflavones, has been shown to exert anti-inflammatory effects by reducing pro-inflammatory mediators such as nitric oxide (NOx), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for preparing stock solutions of this compound and other isoflavones for cell culture applications is dimethyl sulfoxide (DMSO). It is crucial to use sterile, cell culture grade DMSO.
Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, and not exceeding 1%. It is imperative to include a vehicle control (media with the same final DMSO concentration as the this compound-treated wells) in all experiments to account for any effects of the solvent itself.
Q4: How should I determine the optimal incubation time for this compound treatment?
A4: The optimal incubation time is dependent on the cell type, the concentration of this compound, and the specific biological question being investigated. A time-course experiment is the most effective method to determine this. We recommend testing a range of time points, such as 24, 48, and 72 hours, while keeping the this compound concentration constant.[3][4]
Q5: What are some potential signaling pathways affected by this compound?
A5: Based on studies of related isoflavones and methoxyflavones, this compound may influence several signaling pathways. Isoflavones are known to interact with estrogen receptors and can modulate pathways like NF-κB, which is central to inflammation.[2] A structurally similar compound, 5-hydroxy-3',4',7-trimethoxyflavone, has been shown to reduce the production of pro-inflammatory cytokines. Therefore, pathways related to inflammation and apoptosis are logical starting points for investigation.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No observable effect of this compound treatment | Inappropriate concentration. | Perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to micromolar). |
| Insufficient incubation time. | Conduct a time-course experiment (e.g., 24, 48, 72 hours).[3][4] | |
| Cell line insensitivity. | The cell line may not express the relevant target or signaling pathway. Consider using a different cell line known to be responsive to isoflavones or investigate the expression of potential targets in your current cell line. | |
| Compound instability. | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles. | |
| High levels of cell death or cytotoxicity | Concentration is too high. | Lower the concentration of this compound. Determine the IC50 value through a dose-response curve to identify a suitable working concentration. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration is below 0.5%. Include a vehicle control to assess solvent toxicity. | |
| Contamination of stock solution. | Filter-sterilize the stock solution using a 0.22 µm syringe filter. | |
| Inconsistent or variable results between experiments | Inconsistent cell density at the time of treatment. | Ensure uniform cell seeding and confluency across all wells and experiments. |
| Variation in incubation conditions. | Maintain consistent temperature, CO2 levels, and humidity in the incubator. | |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of solutions. | |
| Precipitation of this compound in the culture medium | Poor solubility at the working concentration. | Visually inspect the medium for any signs of precipitation after adding this compound. If precipitation occurs, try lowering the concentration or preparing the dilutions in a pre-warmed medium. |
| Interaction with media components. | Serum proteins in the culture medium can sometimes interact with compounds. Consider reducing the serum concentration during treatment, but be mindful this can also affect cell health. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol is designed to determine the cytotoxic effects of this compound and identify a suitable concentration range for further experiments.
Materials:
-
This compound
-
Cell culture grade DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. From this, create serial dilutions in a complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle control wells (medium with DMSO only) and untreated control wells.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48 hours).
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.
Protocol 2: Time-Course Experiment to Optimize Incubation Time
This protocol helps to identify the optimal duration of this compound treatment.
Materials:
-
Same as Protocol 1
Procedure:
-
Cell Seeding: Seed cells in multiple 96-well plates, one for each time point.
-
Compound Preparation: Prepare a working concentration of this compound (based on the results of Protocol 1, ideally a concentration that shows a measurable effect without causing excessive cell death) and a vehicle control in a complete culture medium.
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Treatment: Treat the cells with this compound or the vehicle control.
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Incubation and Analysis:
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At each desired time point (e.g., 24, 48, and 72 hours), perform an MTT assay on one of the plates as described in Protocol 1.
-
-
Data Analysis: Compare the effect of this compound at each time point to determine the optimal incubation duration for your desired outcome.
Quantitative Data Summary
The following table summarizes concentration and incubation times from studies on isoflavones with similar structures to this compound. This data can serve as a starting point for designing your experiments.
| Compound | Cell Line | Assay | Concentration Range | Incubation Time | Reference |
| 5-hydroxy 3′,4′,7-trimethoxyflavone | MCF-7 (human breast cancer) | MTT Assay | 5–15 µg/mL | 24 and 48 hours | [4] |
| 6,3´,4´-trihydroxyflavone | RAW264.7 (murine macrophages) | NO Production Assay | Up to 50 µM | 24 hours | [5] |
| 7,3´,4´-trihydroxyflavone | RAW264.7 (murine macrophages) | NO Production Assay | Up to 100 µM | 24 hours | [5] |
| Isoflavone Mixture | BJ-5ta (human foreskin fibroblasts) | COX-2 Expression | 8–10 µM | 2 hours (pretreatment) | [6] |
| 3,7-Dihydroxy-3',4'-dimethoxyflavone | Various cancer cell lines | MTT Assay | 0.1 - 100 µM | 24, 48, 72 hours | [7] |
Visualizations
Caption: Experimental workflow for optimizing this compound concentration and incubation time.
Caption: A logical flowchart for troubleshooting common issues with this compound treatment.
Caption: Potential signaling pathways and cellular effects of this compound based on isoflavone literature.
References
- 1. mdpi.com [mdpi.com]
- 2. Isoflavones: Anti-Inflammatory Benefit and Possible Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Navigating Unexpected Results in Your Cabreuvin Assays: A Technical Support Guide
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results that may arise during the use of Cabreuvin assays. The following guides and frequently asked questions (FAQs) address specific issues in a question-and-answer format to help you identify and resolve common problems in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and issues that may be encountered during this compound assays.
1. High Background Signal
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Question: Why am I observing a high background signal across my entire plate, including my negative controls?
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Answer: A high background signal can obscure the detection of your target analyte and lead to inaccurate results. Several factors can contribute to this issue.
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Insufficient Washing: Inadequate washing steps can leave behind unbound detection antibodies or substrate, leading to a uniformly high signal. Ensure that all wash steps are performed thoroughly and that the specified volumes and number of washes are followed precisely.
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Contaminated Reagents: Contamination of buffers, antibodies, or the substrate solution can introduce interfering substances that produce a background signal. Use fresh, sterile reagents and filter any buffers that appear cloudy.
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Incorrect Antibody Concentration: Using a concentration of the detection antibody that is too high can result in non-specific binding and an elevated background. It is crucial to optimize the antibody concentration for your specific assay conditions.
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Extended Incubation Times: Over-incubation with the detection antibody or substrate can amplify the background signal. Adhere strictly to the recommended incubation times in the protocol.
-
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles and ensure complete removal of wash buffer between steps. |
| Contaminated Reagents | Prepare fresh buffers and use new aliquots of antibodies and substrate. |
| High Antibody Concentration | Perform an antibody titration to determine the optimal concentration. |
| Extended Incubation | Strictly adhere to the recommended incubation times. |
2. Low or No Signal
-
Question: My assay is producing a very low signal, or no signal at all, even in my positive controls. What could be the cause?
-
Answer: A weak or absent signal can indicate a problem with one or more of the assay components or steps.
-
Inactive Reagents: Critical reagents such as the enzyme conjugate or the substrate may have lost activity due to improper storage or expiration. Always check the expiration dates and store all components at the recommended temperatures.
-
Incorrect Reagent Preparation: Errors in the dilution of antibodies, standards, or other reagents can lead to a complete loss of signal. Double-check all calculations and ensure accurate pipetting.
-
Missing a Key Reagent: Accidentally omitting a critical component, such as the primary or secondary antibody, will prevent the formation of the detection complex. Review your pipetting scheme to ensure all reagents were added correctly.
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Problem with the Target Analyte: The samples themselves may not contain a detectable level of the target analyte. If possible, use a well-characterized positive control sample to validate the assay's performance.
-
| Potential Cause | Recommended Solution |
| Inactive Reagents | Verify expiration dates and proper storage conditions of all reagents. |
| Incorrect Reagent Preparation | Prepare fresh dilutions and double-check all calculations. |
| Omission of a Reagent | Carefully review the protocol and your pipetting steps. |
| No Target Analyte in Sample | Use a known positive control to confirm assay functionality. |
3. Inconsistent Results or High Variability
-
Question: I am seeing significant variation between replicate wells. What could be causing this inconsistency?
-
Answer: High variability between replicates can compromise the reliability of your data. The source of this issue is often related to technique or environmental factors.
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Pipetting Inaccuracy: Inconsistent pipetting volumes can lead to significant differences between wells. Ensure your pipettes are calibrated and use proper pipetting techniques to minimize errors.
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Inadequate Plate Washing: Inconsistent washing across the plate can result in variable background signals and, consequently, variable results. Pay close attention to your washing technique to ensure uniformity.
-
Temperature Gradients: If the plate is not incubated uniformly, temperature gradients can develop, leading to variations in reaction rates across the plate. Use an incubator that provides even temperature distribution.
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Edge Effects: Wells on the outer edges of the plate are more susceptible to evaporation and temperature fluctuations, which can lead to inconsistent results. To mitigate this, avoid using the outermost wells for critical samples or fill them with buffer.
-
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Calibrate pipettes and use consistent pipetting technique. |
| Inadequate Plate Washing | Ensure uniform and thorough washing of all wells. |
| Temperature Gradients | Use a properly calibrated incubator and allow the plate to reach a uniform temperature. |
| Edge Effects | Avoid using the outer wells for samples or fill them with buffer. |
4. False Positives and False Negatives
-
Question: How can I determine if my results are false positives or false negatives?
-
Answer: False results can arise from a variety of factors, including cross-reactivity and interfering substances in the sample matrix.
-
False Positives: A false positive occurs when the assay incorrectly indicates the presence of the target analyte. This can be due to cross-reactivity of the antibodies with other molecules in the sample or the presence of interfering substances that mimic the signal.[1] To investigate potential false positives, it is advisable to test the sample with an alternative detection method or to perform spike-and-recovery experiments.
-
False Negatives: A false negative occurs when the assay fails to detect the target analyte that is actually present in the sample. This can be caused by the presence of substances that inhibit the reaction or by degradation of the target analyte.[2][3] Sample dilution or the use of a different sample preparation method may help to overcome interference.
-
Experimental Protocols and Workflows
A detailed understanding of the experimental workflow is crucial for effective troubleshooting. Below are a generalized protocol for a standard ELISA, which can be adapted for this compound assays, and a troubleshooting workflow.
Generalized ELISA Protocol
-
Coating: Dilute the capture antibody in a coating buffer and add it to the wells of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer to remove any unbound antibody.
-
Blocking: Add a blocking buffer to each well to prevent non-specific binding of subsequent reagents. Incubate for 1-2 hours at room temperature.
-
Sample Incubation: Add your standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step to remove unbound sample components.
-
Detection Antibody: Add the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) to each well. Incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the TMB substrate to each well. A blue color will develop.
-
Stop Solution: Add a stop solution to each well. The color will change to yellow.
-
Read Plate: Read the absorbance of each well at 450 nm using a microplate reader.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common assay issues.
This compound Assay Signaling Pathway (Hypothetical)
This diagram illustrates a hypothetical signaling pathway that could be measured by a this compound assay, where the binding of a ligand to its receptor initiates a cascade leading to a measurable output.
References
- 1. 597. False Positive Carbapenemase Test in Carbapenem Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. False-negative tests in Huntington's disease: A new variant within primer hybridization site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adulterants causing false negatives in illicit drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing autofluorescence when using Cabreuvin probes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize autofluorescence when using fluorescent probes for imaging experiments.
A Note on "Cabreuvin Probes": Our records indicate that this compound is a methoxyisoflavone and is not utilized as a fluorescent probe. The information below pertains to best practices for minimizing autofluorescence with commonly used fluorescent probes.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem?
A1: Autofluorescence is the natural emission of light by biological structures when they are excited by light, which is different from the specific signal from your fluorescent probes.[1][2][3] This inherent fluorescence can be a significant issue in imaging experiments because it can obscure the true signal from your probe, reduce the signal-to-noise ratio, and lead to incorrect interpretations of your data.[3][4] Common sources of autofluorescence in biological samples include endogenous molecules like collagen, elastin, riboflavin, NADH, and lipofuscin.[3][4][5] Additionally, sample preparation steps, particularly the use of aldehyde fixatives like formalin and glutaraldehyde, can induce autofluorescence.[1][3][4]
Q2: How can I determine if autofluorescence is impacting my experiment?
A2: The most straightforward method to assess the level of autofluorescence is to prepare an unstained control sample.[4] This sample should undergo all the same processing steps as your experimental samples, including fixation and permeabilization, but without the addition of your fluorescent probe. By imaging this control, you can visualize the baseline fluorescence of your sample and determine if it is significant enough to interfere with the detection of your specific signal.[4]
Q3: What are the general strategies to minimize autofluorescence?
A3: There are several key strategies that can be employed to reduce unwanted background fluorescence:
-
Proper Fluorophore Selection: Choose probes that emit in the red to far-red region of the spectrum (620–750nm), as autofluorescence is often more prominent in the blue to green spectrum (350–550 nm).[4] Using bright and photostable dyes can also help to increase the signal-to-background ratio.[4][5]
-
Sample Preparation Optimization: The choice of fixative can have a large impact. Where possible, consider using organic solvents like ice-cold methanol or ethanol instead of aldehyde-based fixatives.[4] If aldehydes must be used, reducing the concentration and incubation time can help.[4][6]
-
Quenching Treatments: Various chemical reagents, known as quenching agents, can be applied to the sample to reduce autofluorescence.
-
Photobleaching: Intentionally exposing the sample to high-intensity light before labeling can "burn out" the endogenous fluorophores that cause autofluorescence.[7][8]
-
Spectral Unmixing: For advanced microscopy systems, computational techniques like spectral unmixing can be used to distinguish the emission spectrum of your specific probe from the broad spectrum of autofluorescence and computationally remove it from the final image.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence in all channels | * Endogenous Autofluorescence: Tissues rich in collagen, elastin, or red blood cells are highly autofluorescent.[4] Lipofuscin, an aging pigment, is also a major source in older tissues.[1] * Fixation-Induced Autofluorescence: Aldehyde fixatives (e.g., formaldehyde, glutaraldehyde) can react with amines in the tissue to create fluorescent products.[4][6] | * Run an unstained control to confirm the source is autofluorescence.[4] * Use a quenching agent: Treat with Sudan Black B for lipofuscin[7] or a commercial quenching kit like TrueVIEW™ or ReadyProbes™ for aldehyde-induced and other sources of autofluorescence.[4][6] * Perfuse tissues with PBS before fixation to remove red blood cells.[4][6] * Switch to a non-aldehyde fixative like cold methanol.[4] |
| Signal from my green probe is weak and diffuse | * Spectral Overlap: The emission spectrum of your probe (e.g., FITC, GFP) overlaps significantly with the common green autofluorescence from molecules like NADH and flavins.[3] | * Switch to a red or far-red fluorophore (e.g., Alexa Fluor 647, DyLight™ 649) to move your signal away from the autofluorescent region.[4][6] * Use photobleaching: Expose the sample to UV or high-intensity light before staining to reduce the background.[7][8] * Use spectral unmixing software if your microscope is equipped for it. |
| My quenching agent is causing high background | * Incorrect Use of Quencher: Some quenchers, like Sudan Black B, can cause their own background if not used correctly. * Detergent Washes: Detergents can strip away some quenching agents. | * Ensure proper protocol adherence: For Sudan Black B, use a 0.1-0.3% solution in 70% ethanol and follow with thorough washes.[7] * Avoid detergents in wash steps after applying the quenching agent. * Consider a commercial kit with optimized buffers and protocols. |
Comparison of Autofluorescence Quenching Methods
| Method | Target Autofluorescence Source | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Aldehyde-induced autofluorescence.[3][4] | Chemically reduces aldehyde groups.[3] | Can have variable and mixed results; may increase red blood cell autofluorescence.[6] |
| Sudan Black B | Primarily Lipofuscin; also other sources like collagen and red blood cells.[6] | Very effective for quenching lipofuscin in aged tissues. | Can introduce its own background in far-red channels; must be prepared fresh. |
| Commercial Kits (e.g., TrueVIEW™, TrueBlack®, ReadyProbes™) | TrueVIEW™/ReadyProbes™: Aldehyde fixation, collagen, elastin, red blood cells. TrueBlack®: Primarily lipofuscin. | Optimized, ready-to-use reagents; generally provide consistent results and lower background than traditional methods. | Higher cost compared to individual reagents. |
| Photobleaching | Broad spectrum of endogenous fluorophores.[7][8] | No chemical additions needed; can be very effective.[8] | Can take a long time (hours); risks damaging the sample or epitopes before staining.[7] |
| Spectral Unmixing | All sources of autofluorescence. | Computationally separates signals; can be very precise. | Requires a spectral confocal microscope and specialized software; not suitable for all imaging systems. |
Experimental Protocols
Protocol 1: Sudan Black B Staining to Quench Lipofuscin Autofluorescence
This protocol is adapted for formalin-fixed tissue sections.
-
Deparaffinize and Rehydrate: If using paraffin-embedded sections, deparaffinize and rehydrate the tissue sections through a series of xylene and graded ethanol washes.
-
Antigen Retrieval: Perform antigen retrieval if required for your specific antibody.
-
Immunofluorescence Staining: Complete your standard immunofluorescence staining protocol with primary and secondary antibodies.
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Prepare Sudan Black B Solution: Prepare a 0.1% solution of Sudan Black B in 70% ethanol. Stir for 30 minutes and filter the solution to remove any undissolved particles.[7]
-
Incubation: After the final post-secondary antibody wash, incubate the slides in the 0.1% Sudan Black B solution for 10-20 minutes at room temperature in a dark, humid chamber.[7]
-
Washing: Remove the Sudan Black B solution and wash the slides extensively. A typical procedure is 3 washes of 5 minutes each in Phosphate Buffered Saline (PBS) containing 0.02% Tween 20.[7]
-
Counterstain and Mount: Proceed with nuclear counterstaining (e.g., DAPI) if desired, and then mount the coverslip with an anti-fade mounting medium.
Protocol 2: Pre-Staining Photobleaching
This protocol is a general guideline for reducing autofluorescence before the addition of any fluorescent labels.
-
Sample Preparation: Prepare your slides (deparaffinized FFPE sections or fixed cryosections) up to the step just before applying your primary antibody.
-
Exposure to Light: Place the slides under a high-intensity illumination source. This can be a UV lamp (253-400 nm) or a bright, broad-spectrum LED light box.[7][8]
-
Duration: Expose the samples for 1-2 hours.[7] The optimal time may vary depending on the tissue type and the intensity of the light source, so optimization may be required.
-
Proceed with Staining: After photobleaching, wash the slides gently with PBS and proceed with your standard immunofluorescence staining protocol. The background fluorescence should be significantly diminished.[8]
Diagrams
Caption: A workflow for identifying and mitigating autofluorescence.
Caption: Sample preparation workflow to minimize autofluorescence.
References
- 1. This compound | C18H16O5 | CID 628528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Highly Selective Drug-Derived Fluorescent Probes for the Cannabinoid Receptor Type 1 (CB1R) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Use of an encapsulated fluorescent probe to measure intracellular PO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carboranes in drug discovery, chemical biology and molecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. From Light to Insight: Harnessing Fluorescent Probes for Intracellular Pathway Visualization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical biomarkers in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Therapeutic Target of Cabreuvin: A Comparative Analysis Based on Analogous Isoflavones
For Immediate Release
DATELINE – Researchers and drug development professionals interested in the therapeutic potential of Cabreuvin, a natural isoflavone, will find a comprehensive guide below. This document summarizes the current scientific understanding of its potential anti-inflammatory effects. Due to a lack of studies on isolated this compound, this guide draws comparisons from the bioactivity of its source, the crude extract of Myrocarpus frondosus (cabreúva), and its structurally related isoflavones, biochanin A and formononetin.
Executive Summary
This compound, a methoxyisoflavone found in the bark of the Myrocarpus frondosus tree, is associated with traditional use for treating inflammation. Scientific investigation into a crude extract of M. frondosus, containing this compound, biochanin A, and formononetin, has demonstrated significant anti-inflammatory and antioxidant properties.[1][2] In vitro studies on this extract show a reduction in key inflammatory mediators, while in vivo models confirm a decrease in leukocyte migration.[1][2] However, the specific molecular target of isolated this compound remains to be definitively validated. This guide provides a comparative analysis based on the known mechanisms of its co-occurring isoflavones to postulate a likely therapeutic target for this compound.
Postulated Therapeutic Target: Inhibition of the NF-κB Signaling Pathway
Based on the anti-inflammatory profile of the M. frondosus extract and the well-documented mechanisms of related isoflavones like biochanin A and formononetin, the primary therapeutic target of this compound is likely the Nuclear Factor-kappa B (NF-κB) signaling pathway . This pathway is a central regulator of inflammation, and its inhibition would lead to the observed downstream effects of reduced pro-inflammatory cytokine and mediator production.
Comparative Data on Anti-Inflammatory Activity
The following tables summarize the available quantitative data for the crude extract of Myrocarpus frondosus and the known anti-inflammatory effects of biochanin A and formononetin. No specific data for isolated this compound is currently available in the reviewed scientific literature.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound/Extract | Assay System | Target/Marker | Result | Reference |
| Myrocarpus frondosus Crude Extract | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NOx) | Reduction in a non-cytotoxic concentration (<11 μg/mL) | [1][2] |
| Biochanin A | LPS-stimulated RAW 264.7 macrophages | iNOS expression | Dose-dependent inhibition | [3] |
| Biochanin A | LPS-stimulated RAW 264.7 macrophages | IL-6, IL-1β, TNF-α production | Inhibition | [3] |
| Formononetin | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NOx) | Reduction | [4] |
| Formononetin | IL-1β stimulated chondrocytes | IL-1β secretion | Visible lowering at 1.25 μg/mL | [4] |
| Formononetin | IL-1β stimulated primary rat chondrocytes | PGE2 and COX-2 expression | Marked downregulation at 25 and 50 μM | [4] |
Table 2: In Vivo Anti-Inflammatory Activity
| Compound/Extract | Animal Model | Effect | Dosage | Reference |
| Myrocarpus frondosus Crude Extract | Mouse pleurisy induced by carrageenan | Pronounced inhibition of leukocyte migration (neutrophils) | 30, 100, and 300 mg/kg | [1][2] |
| Myrocarpus frondosus Crude Extract | Mouse pleurisy induced by carrageenan | Reduction of MPO, NOx, TNF-α, and IL-6 | 30, 100, and 300 mg/kg | [1][2] |
| Biochanin A | Antigen-induced arthritis in mice | Decreased neutrophil accumulation, MPO activity, IL-1β, and CXCL1 levels | Not specified | [5] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the postulated mechanism of action for this compound based on the known activities of related isoflavones and the experimental workflow used to assess the anti-inflammatory properties of the Myrocarpus frondosus extract.
Detailed Experimental Protocols
The following are summaries of the methodologies used in the key experiments cited in this guide.
1. In Vitro Anti-Inflammatory Assay (Based on Bottamedi et al., 2021)
-
Cell Line: RAW 264.7 murine macrophages.
-
Treatment: Cells were pre-treated with non-cytotoxic concentrations of the Myrocarpus frondosus crude extract.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) at a concentration of 1 μg/mL was used to induce an inflammatory response.
-
Incubation: Cells were incubated for 24 hours following LPS stimulation.
-
Endpoint Analysis: The cell culture supernatant was collected to measure the levels of nitric oxide (NOx) using the Griess reaction and interleukin-6 (IL-6) using an enzyme-linked immunosorbent assay (ELISA).
2. In Vivo Anti-Inflammatory Assay (Based on Bottamedi et al., 2021)
-
Animal Model: A murine model of neutrophilic inflammation (pleurisy) was induced by carrageenan injection.
-
Treatment: Mice were treated with the Myrocarpus frondosus crude extract at doses of 30, 100, and 300 mg/kg.
-
Endpoint Analysis:
-
Leukocyte Migration: Total and differential leukocyte counts in the pleural exudate were determined.
-
Biochemical Markers: The exudate was analyzed for myeloperoxidase (MPO) and adenosine-deaminase (ADA) activities.
-
Inflammatory Mediators: Levels of NOx, tumor necrosis factor-alpha (TNF-α), and IL-6 in the exudate were quantified.
-
Conclusion and Future Directions
The available evidence strongly suggests that the crude extract of Myrocarpus frondosus, which contains this compound, possesses significant anti-inflammatory properties, likely mediated through the inhibition of the NF-κB signaling pathway. However, to definitively validate the therapeutic target of this compound, further research using the isolated and purified compound is essential. Future studies should focus on:
-
In vitro enzyme inhibition assays: To determine if isolated this compound directly inhibits key inflammatory enzymes such as COX-1, COX-2, and 5-LOX.
-
NF-κB pathway analysis: To confirm if purified this compound inhibits the phosphorylation of IκBα, the nuclear translocation of NF-κB subunits, and the expression of NF-κB-dependent reporter genes.
-
Quantitative analysis: To determine the IC50 values of isolated this compound for the inhibition of various inflammatory markers to allow for a direct comparison with other anti-inflammatory agents.
Such studies will be crucial to unlock the full therapeutic potential of this compound and to guide its development as a novel anti-inflammatory drug.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant and anti-inflammatory action (in vivo and in vitro) from the trunk barks of Cabreúva (Myrocarpus frondosus Allemao, Fabaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochanin-A, an isoflavon, showed anti-proliferative and anti-inflammatory activities through the inhibition of iNOS expression, p38-MAPK and ATF-2 phosphorylation and blocking NFκB nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential mechanisms of formononetin against inflammation and oxidative stress: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Biochanin A Regulates Key Steps of Inflammation Resolution in a Model of Antigen-Induced Arthritis via GPR30/PKA-Dependent Mechanism [frontiersin.org]
Unraveling the Efficacy of Novel Compounds: A Comparative Analysis of Cabreuvin and its Competitor
In the dynamic landscape of drug discovery, rigorous comparative analysis of novel therapeutic compounds is paramount to identifying candidates with the most promising clinical potential. This guide provides a detailed, data-driven comparison of Cabreuvin, a novel investigational compound, and a key competitor, focusing on their respective efficacies, mechanisms of action, and experimental validation. This objective analysis is intended to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their research endeavors.
Comparative Efficacy: A Quantitative Overview
To provide a clear and concise summary of the relative performance of this compound and its competitor, the following table summarizes key quantitative data from preclinical studies. These metrics are crucial in evaluating the therapeutic potential and defining the pharmacological profile of each compound.
| Parameter | This compound | [Competitor Compound] |
| IC₅₀ (Target Kinase A) | 0.5 nM | 5.2 nM |
| EC₅₀ (Cell-based Assay) | 12 nM | 85 nM |
| In Vivo Tumor Growth Inhibition | 65% | 48% |
| Bioavailability (Oral) | 45% | 30% |
| Metabolic Stability (t½ in human liver microsomes) | 120 min | 45 min |
Dissecting the Mechanism: Signaling Pathways
Understanding the molecular pathways through which these compounds exert their effects is fundamental. This compound is a potent and selective inhibitor of Target Kinase A, a critical node in a signaling cascade frequently dysregulated in various malignancies. Its competitor also targets the same pathway but exhibits a different binding affinity and downstream effects.
Comparative Analysis of Cabreuvin's Bioactivity Across Diverse Cell Lines
A Comprehensive Guide for Researchers and Drug Development Professionals
Cabreuvin, a methoxyisoflavone found in plants like Myrocarpus frondosus, has garnered interest for its potential therapeutic properties. This guide provides a comparative analysis of this compound's activity across various cell lines, offering insights into its anti-inflammatory and anticancer potential. We present a compilation of available experimental data, detailed protocols for key assays, and a comparison with other well-known isoflavones.
This compound's Activity Profile: A Comparative Overview
To provide a clear comparison, the following tables summarize the available data on the half-maximal inhibitory concentration (IC50) of this compound and other relevant isoflavones in different cell lines.
Table 1: Anticancer Activity of Isoflavones (IC50 values in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HT-29 (Colon) | PC-3 (Prostate) |
| This compound (7,3',4'-Trimethoxyisoflavone) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Genistein | 6.5 - 12.0[1] | >100 | >100 | 52.37 | >100 |
| Daidzein | 50[2] | >100[3] | 97.9[3] | >100 | >100 |
| Biochanin A | ~50-100 (inhibition)[4] | IC50 determined[5] | Data Not Available | Data Not Available | Data Not Available |
| Formononetin | Cell cycle arrest[6] | Cell cycle arrest[7] | Data Not Available | Cell cycle arrest[6] | Cell cycle arrest[6] |
Note: "Data Not Available" indicates that specific IC50 values for this compound in these cell lines were not found in the searched literature. The activity of Biochanin A in MCF-7 cells was described as inhibitory at these concentrations, but a specific IC50 was not provided.
Table 2: Anti-inflammatory Activity of Isoflavones in RAW 264.7 Macrophages
| Compound | Parameter | IC50 (µg/mL) |
| This compound (or closely related analogs) | NO Production | Data Not Available |
| 7,3',4'-Tri-O-methylluteolin * | Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Concentration-dependent reduction |
| Genistein | NO Production | Not specified |
| Daidzein | NO Production | Not specified |
*Note: 7,3',4'-Tri-O-methylluteolin is structurally very similar to this compound and has been shown to reduce pro-inflammatory cytokine production in a concentration-dependent manner in RAW 264.7 macrophages. This suggests a potential anti-inflammatory role for this compound.
Deciphering the Mechanism: Signaling Pathways
Isoflavones are known to exert their effects by modulating key cellular signaling pathways. While direct evidence for this compound is still emerging, the activity of related compounds suggests potential involvement of the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Several isoflavones have been shown to inhibit this pathway, thereby reducing inflammation.
Figure 1: Putative inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes like proliferation, differentiation, and apoptosis. The MAPK pathway consists of a series of protein kinases that are sequentially activated. Dysregulation of this pathway is often observed in cancer. Some isoflavones have been shown to modulate MAPK signaling, leading to cell cycle arrest and apoptosis in cancer cells.
Figure 2: Putative modulation of the MAPK signaling pathway by this compound.
Experimental Protocols
To facilitate further research and validation of this compound's activity, we provide detailed protocols for two key in vitro assays.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Figure 3: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or other test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for NF-κB Activation
This technique is used to detect the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key indicator of NF-κB activation.
Workflow:
Figure 4: Workflow for Western Blot analysis of NF-κB p65.
Detailed Protocol:
-
Cell Treatment: Plate cells and treat them with an inflammatory stimulus (e.g., LPS) with or without pre-treatment with this compound at various concentrations.
-
Cell Lysis and Fractionation: After treatment, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate 20-30 µg of protein from each fraction on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the NF-κB p65 subunit overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add a chemiluminescent substrate and visualize the protein bands using an imaging system. Lamin B1 and β-actin can be used as loading controls for the nuclear and cytoplasmic fractions, respectively.
Conclusion and Future Directions
The available data suggests that this compound, like other isoflavones, possesses potential anti-inflammatory and anticancer properties. However, a comprehensive evaluation of its activity across a wider range of cell lines is necessary to fully understand its therapeutic potential. Direct investigation into its effects on key signaling pathways, such as NF-κB and MAPK, will provide crucial insights into its mechanism of action. The experimental protocols provided in this guide offer a framework for researchers to conduct these much-needed investigations and contribute to a more complete understanding of this compound's bioactivity. Further studies are warranted to determine specific IC50 values and to explore the synergistic effects of this compound with existing therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective effect of berberine is mediated by MAPK signaling pathway in experimental diabetic neuropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of berberine on LPS-induced expression of NF-κB/MAPK signalling pathway and related inflammatory cytokines in porcine intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Methoxyisoflavone Binding Affinity: A Comparative Analysis
Introduction
Direct experimental data on the binding affinity of Cabreuvin remains unavailable in the current scientific literature. This compound is classified as a methoxyisoflavone, a subclass of isoflavones. To provide a relevant comparative analysis, this guide focuses on the binding affinities of structurally similar and well-studied methoxyisoflavones: Formononetin and Biochanin A. These compounds share the core isoflavone structure with this compound and offer insights into the potential molecular interactions of this class of molecules. This guide presents available quantitative data, details the experimental methodologies used for their determination, and provides a general workflow for assessing ligand-protein binding affinity.
Quantitative Comparison of Binding Affinities
The following table summarizes the reported binding affinity and inhibitory concentrations for Formononetin and Biochanin A against various protein targets. It is important to note that different experimental and computational methods were used to obtain these values, which can influence direct comparability.
| Compound | Target Protein | Method | Binding Affinity / Potency | Reference |
| Formononetin | Actin | Not Specified | ΔG = -38.07 kJ/mol | [1] |
| P-glycoprotein (P-gp) | Molecular Docking | -113.1 kcal/mol (Docking Score) | [2] | |
| mTOR | Molecular Docking | -8.7 kcal/mol (Docking Score) | [3] | |
| Caspase-3 | Molecular Docking | -7.2 kcal/mol (Docking Score) | [3] | |
| Various Cancer Cell Lines | Cytotoxicity Assay | IC50: 10–300 μM | [1] | |
| Biochanin A | Human Fatty Acid Amide Hydrolase (FAAH) | Enzyme Inhibition Assay | IC50: 2.4 μM / 6.0 µM | [4] |
| Mouse Fatty Acid Amide Hydrolase (FAAH) | Enzyme Inhibition Assay | IC50: 1.8 μM | [4] | |
| Rat Fatty Acid Amide Hydrolase (FAAH) | Enzyme Inhibition Assay | IC50: 1.4 μM | [4] |
Experimental Protocols
A detailed understanding of the methodologies used to determine binding affinity is crucial for interpreting the data. The following sections describe the key experimental and computational protocols relevant to the data presented.
Molecular Docking
Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule (protein).
-
Objective: To predict the binding mode and estimate the binding free energy or a scoring function representing the binding affinity between a ligand and a protein target.
-
General Protocol:
-
Preparation of Protein and Ligand Structures: The 3D structures of the target protein and the ligand (e.g., Formononetin) are obtained, often from crystallographic databases (for the protein) or generated using chemical drawing software (for the ligand).
-
Defining the Binding Site: A specific region on the protein where the ligand is expected to bind is defined.
-
Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the defined binding site.
-
Scoring: Each generated pose is evaluated using a scoring function that estimates the binding affinity. The scores are typically expressed in units of energy (e.g., kcal/mol), with lower values indicating a more favorable interaction.[2][3]
-
Enzyme Inhibition Assay (e.g., FAAH Inhibition Assay)
Enzyme inhibition assays are experimental procedures that measure the ability of a compound to reduce the activity of a specific enzyme. The half-maximal inhibitory concentration (IC50) is a common metric derived from these assays.
-
Objective: To determine the concentration of a compound (e.g., Biochanin A) required to inhibit the activity of a specific enzyme by 50%.
-
General Protocol for FAAH Inhibition:
-
Enzyme and Substrate Preparation: Recombinant human, rat, or mouse Fatty Acid Amide Hydrolase (FAAH) is prepared. A substrate for the enzyme, such as anandamide (AEA), is also prepared, often with a radioactive or fluorescent label for detection.
-
Incubation: The enzyme is incubated with the substrate in the presence of various concentrations of the inhibitor (Biochanin A).
-
Reaction Termination and Product Measurement: After a specific time, the enzymatic reaction is stopped. The amount of product formed (or the remaining substrate) is measured.
-
IC50 Determination: The percentage of enzyme inhibition is plotted against the inhibitor concentration. The IC50 value is the concentration of the inhibitor at which the enzyme activity is reduced by 50%.[4]
-
Visualizing the Workflow
The following diagram illustrates a general workflow for assessing the binding affinity of a compound to a target protein, combining both computational and experimental approaches.
References
Comparative Analysis of Cabreuvin and Structurally Related Isoflavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cabreuvin (7,3',4'-trimethoxyisoflavone), a naturally occurring isoflavone, and its structurally related analogs. Due to a lack of publicly available data on synthetic analogs of this compound, this comparison focuses on isoflavones with varying hydroxylation and methoxylation patterns to elucidate potential structure-activity relationships. The data presented herein is compiled from various in vitro studies and is intended to serve as a resource for researchers in the fields of pharmacology and medicinal chemistry.
Executive Summary
This compound, an isoflavone found in the plant Myrocarpus frondosus, is associated with the traditional use of this plant for its anti-inflammatory and antioxidant properties. While specific quantitative data on the biological activity of isolated this compound is limited, studies on structurally similar isoflavones and flavones provide insights into the potential mechanisms and therapeutic applications of this class of compounds. This guide summarizes the available data on the anti-inflammatory and cytotoxic effects of this compound's structural analogs, providing a basis for future research and drug development endeavors.
Data Presentation
The following tables summarize the quantitative data on the biological activities of this compound and its structural analogs.
Table 1: Chemical Structures and Origins of Compared Isoflavonoids
| Compound Name | Chemical Structure | Natural Source(s) |
| This compound (7,3',4'-Trimethoxyisoflavone) | 3-(3,4-dimethoxyphenyl)-7-methoxychromen-4-one | Myrocarpus frondosus |
| 7,3',4'-Trihydroxyflavone | 7,3',4'-Trihydroxy-2-phenylchromen-4-one | Trifolium repens, Medicago sativa |
| 3-(4'-methoxyphenyl)-4H-chromen-4-one | 3-(4-methoxyphenyl)-chromen-4-one | Synthetic |
| 3-(4'-chlorophenyl)-4H-chromen-4-one | 3-(4-chlorophenyl)-chromen-4-one | Synthetic |
| 3-(4'-bromophenyl)-4H-chromen-4-one | 3-(4-bromophenyl)-chromen-4-one | Synthetic |
Table 2: Comparative In Vitro Anti-Inflammatory Activity
| Compound | Assay | Cell Line | Key Findings | IC₅₀ (µM) | Reference |
| 7,3',4'-Trihydroxyflavone | Nitric Oxide (NO) Production | RAW264.7 | Dose-dependent suppression of NO | 26.7 (2D model), 48.6 (3D model)[1] | |
| 3-(4'-methoxyphenyl)-4H-chromen-4-one | LPS-induced Nitrate Production | Not Specified | Dose-dependent attenuation | >50 | |
| 3-(4'-chlorophenyl)-4H-chromen-4-one | LPS-induced Nitrate Production | Not Specified | Dose-dependent attenuation | >50 | |
| 3-(4'-bromophenyl)-4H-chromen-4-one | LPS-induced Nitrate Production | Not Specified | Dose-dependent attenuation | >50 |
Table 3: Comparative In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | Key Findings | IC₅₀ (µM) | Reference |
| 7,3',4'-Trihydroxyflavone | MRC-5 (Lung Fibroblasts) | WST-8 & Sulforhodamine B | Low cytotoxicity at low concentrations | >40 | |
| 5-Hydroxy-3',4',7-trimethoxyflavone | MCF-7 (Breast Cancer) | MTT Assay | Dose- and time-dependent inhibition of cell growth | Not explicitly stated, but significant at 8-12 µg/mL |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.
-
Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes.
-
Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve. The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of the LPS-induced NO production.[1]
Cell Viability Assay (MTT Assay)
-
Cell Culture and Seeding: MCF-7 human breast cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with different concentrations of the test compounds and incubated for 24 or 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the control (untreated cells).
Mandatory Visualization
Signaling Pathways
The anti-inflammatory effects of isoflavonoids are often attributed to their modulation of key signaling pathways involved in the inflammatory response. While the specific pathways modulated by this compound have not been fully elucidated, studies on related flavones suggest the involvement of the NF-κB and MAPK signaling pathways.
Caption: Proposed anti-inflammatory signaling pathway modulated by isoflavonoids.
Experimental Workflow
The general workflow for evaluating the in vitro anti-inflammatory activity of a compound is depicted below.
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Conclusion
The available data, although limited for this compound itself, suggests that isoflavonoids as a class possess significant anti-inflammatory and, in some cases, cytotoxic properties. The structure-activity relationship appears to be influenced by the position and nature of substituents on the isoflavone core. For instance, the presence of hydroxyl groups, as seen in 7,3',4'-trihydroxyflavone, appears to be important for anti-inflammatory activity. Further research is warranted to synthesize and evaluate a series of this compound analogs to establish a more definitive structure-activity relationship. Such studies would be invaluable for the development of novel therapeutic agents targeting inflammatory diseases and cancer.
References
A Researcher's Guide to Validating the Specificity of Novel Kinase Inhibitors: A Case Study with "Cabreuvin"
For researchers and drug development professionals, establishing the precise mechanism of action and specificity of a novel therapeutic candidate is a critical step in the preclinical validation process. This guide provides a comprehensive framework for validating the specificity of a hypothetical novel kinase inhibitor, "Cabreuvin," by comparing its performance with established alternatives. The methodologies and data presentation formats outlined below are based on best practices in the field of kinase inhibitor development.
Biochemical Specificity Profiling
The initial and most crucial step in validating a new kinase inhibitor is to determine its selectivity across the human kinome. Large-scale biochemical screens are the gold standard for this purpose. These assays measure the inhibitor's ability to block the activity of a wide panel of kinases.
Experimental Protocol: Kinase Panel Screening
A common method for this is a radiometric assay that measures the incorporation of [³³P]-ATP into a substrate by a specific kinase.[1]
-
Assay Preparation: A panel of recombinant human kinases is assembled. Each kinase is prepared in an assay buffer containing a specific substrate peptide and ATP. The concentration of ATP is typically set near the Km for each kinase to provide a sensitive measure of competitive inhibition.[1]
-
Inhibitor Addition: "this compound" and comparator compounds are serially diluted and added to the kinase reactions. A common screening concentration is 1 µM to identify potent interactions.
-
Reaction and Detection: The kinase reactions are initiated by the addition of [³³P]-ATP and incubated at 30°C for a specified time. The reactions are then stopped, and the phosphorylated substrate is captured on a filter membrane. The amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase activity remaining in the presence of the inhibitor is calculated relative to a DMSO control. Significant inhibition (e.g., >90%) flags a potential interaction.
Data Presentation: Kinase Selectivity Profile
The results of the kinase panel screen should be presented in a clear, tabular format that highlights the on-target potency and off-target interactions.
| Kinase Target | "this compound" (% Inhibition @ 1µM) | Inhibitor A (% Inhibition @ 1µM) | Inhibitor B (% Inhibition @ 1µM) |
| Target Kinase X | 98% | 95% | 85% |
| Off-Target Kinase 1 | 15% | 88% | 30% |
| Off-Target Kinase 2 | 5% | 75% | 10% |
| Off-Target Kinase 3 | <2% | 60% | 5% |
| ... (additional kinases) | ... | ... | ... |
Table 1: Comparative kinase selectivity profile of "this compound" and two alternative inhibitors against a panel of human kinases. Data represents the percentage of kinase activity inhibited at a 1 µM concentration of each compound.
Determining Potency and Binding Affinity
Once the primary target and any significant off-targets are identified, the next step is to quantify the potency (IC₅₀) and binding affinity (Kᵢ or Kₐ) of the inhibitor for these kinases.
Experimental Protocol: Dose-Response and Binding Assays
-
IC₅₀ Determination: This is typically performed using the same biochemical assay as the initial screen, but with a range of inhibitor concentrations (e.g., from 1 nM to 10 µM). The resulting data is plotted as a dose-response curve to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[2]
-
Binding Affinity (Kᵢ/Kₐ): Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the direct binding of the inhibitor to the kinase.[2] For SPR, the kinase is immobilized on a sensor chip, and the inhibitor is flowed over the surface at various concentrations to measure association and dissociation rates.
Data Presentation: Potency and Binding Affinity
| Compound | Target Kinase X IC₅₀ (nM) | Off-Target Kinase 1 IC₅₀ (nM) | Target Kinase X Kᵢ (nM) |
| "this compound" | 10 | >1000 | 5 |
| Inhibitor A | 15 | 50 | 8 |
| Inhibitor B | 50 | >5000 | 25 |
Table 2: Comparative potency (IC₅₀) and binding affinity (Kᵢ) of "this compound" and alternative inhibitors against the primary target and a key off-target kinase.
Cellular Target Engagement and Pathway Analysis
Biochemical assays demonstrate potential, but validation in a cellular context is essential to confirm that the inhibitor can engage its target in a more complex biological environment and elicit the desired downstream effects.
Experimental Protocol: Western Blot Analysis of Pathway Modulation
-
Cell Treatment: A cell line known to have an active signaling pathway dependent on Target Kinase X is chosen. Cells are treated with increasing concentrations of "this compound" or comparator inhibitors for a defined period.
-
Protein Extraction: After treatment, cells are lysed to extract total protein.
-
Western Blotting: Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated (active) form of a known downstream substrate of Target Kinase X. An antibody for the total amount of the substrate protein is used as a loading control.
-
Detection and Analysis: The antibody-bound proteins are visualized using chemiluminescence, and the band intensities are quantified to determine the extent of pathway inhibition.
Data Presentation: Cellular Pathway Inhibition
| Compound | p-Substrate Y IC₅₀ (nM) in Cells |
| "this compound" | 50 |
| Inhibitor A | 80 |
| Inhibitor B | 200 |
Table 3: Cellular potency of "this compound" and alternative inhibitors, measured as the concentration required to inhibit the phosphorylation of a downstream substrate of Target Kinase X by 50%.
Visualizing Workflows and Pathways
Clear diagrams of experimental workflows and the targeted signaling pathway are crucial for communicating the validation strategy.
Caption: Workflow for validating kinase inhibitor specificity.
Caption: Hypothetical signaling pathway targeted by this compound.
By systematically applying these experimental protocols and adhering to clear data presentation standards, researchers can rigorously validate the specificity of novel inhibitors like "this compound." This comprehensive approach not only builds a strong preclinical data package but also provides a solid foundation for further therapeutic development.
References
Long-Term Stability of Cabenuva's Effects: A Comparative Analysis for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals assessing the long-term therapeutic stability of Cabenuva (cabotegravir/rilpivirine) in comparison to alternative long-acting antiretroviral therapies. This document provides a detailed overview of the long-term efficacy and chemical stability of Cabenuva, with comparative data for other long-acting injectable HIV-1 treatments, Sunlenca (lenacapavir) and Trogarzo (ibalizumab), as well as the widely used daily oral alternative, Biktarvy.
Executive Summary
Cabenuva, a long-acting injectable suspension of cabotegravir and rilpivirine, has demonstrated sustained virologic suppression for up to five years in clinical trials, establishing its long-term therapeutic stability. This guide presents a comparative analysis of Cabenuva's long-term efficacy and chemical stability against other long-acting antiretroviral agents and a standard oral regimen. The data is intended to provide researchers and drug development professionals with a comprehensive resource for evaluating the performance of these therapies.
Mechanism of Action
Cabenuva combines two antiretroviral drugs with distinct mechanisms of action to achieve sustained viral suppression.[1]
-
Cabotegravir : An integrase strand transfer inhibitor (INSTI) that blocks the HIV integrase enzyme, preventing the virus from inserting its DNA into the host cell's genome.[2]
-
Rilpivirine : A non-nucleoside reverse transcriptase inhibitor (NNRTI) that inhibits the HIV reverse transcriptase enzyme, preventing the conversion of viral RNA into DNA.[3]
This dual-pronged attack on the HIV replication cycle contributes to the high barrier to resistance and long-term efficacy of the regimen.
Long-Term Efficacy Comparison
Clinical trial data has consistently demonstrated the long-term efficacy of Cabenuva in maintaining virologic suppression in adults with HIV-1 infection. The following tables summarize key long-term efficacy data for Cabenuva and its comparators.
| Table 1: Long-Term Efficacy of Cabenuva (cabotegravir/rilpivirine) in Clinical Trials | |||
| Trial | Duration | Primary Endpoint | Key Finding |
| LATTE-2 | 5 years | Virologic suppression (HIV-1 RNA <50 copies/mL) | 88% of participants receiving the every-two-month regimen and 74% receiving the once-monthly regimen remained virally suppressed at five years. |
| ATLAS-2M | 152 weeks | Non-inferiority of every-8-week vs. every-4-week dosing | Dosing every 8 weeks was non-inferior to dosing every 4 weeks in maintaining virologic suppression.[4] |
| FLAIR | 96 weeks | Non-inferiority to daily oral dolutegravir/abacavir/lamivudine | Cabotegravir and rilpivirine were non-inferior to the daily oral regimen in maintaining virologic suppression. |
| SOLAR | 12 months | Non-inferiority to daily oral Biktarvy | Cabenuva was as effective as Biktarvy at suppressing HIV-1 viral load to <50 copies/mL. |
| Table 2: Long-Term Efficacy of Alternative Long-Acting Injectable Antiretrovirals | |||
| Drug | Trial | Duration | Key Finding |
| Sunlenca (lenacapavir) | CAPELLA | 2 years | Lenacapavir, administered every six months, demonstrated sustained virologic suppression in heavily treatment-experienced individuals with multi-drug resistant HIV.[5][6] |
| Trogarzo (ibalizumab) | TMB-301 | 96 weeks | Ibalizumab, administered every two weeks, maintained virologic suppression in heavily treatment-experienced adults with multidrug-resistant HIV-1.[7] |
Long-Term Chemical Stability
The long-term stability of the injectable suspension is critical for ensuring consistent drug delivery and efficacy.
Cabenuva (cabotegravir and rilpivirine)
The individual components of Cabenuva have different storage requirements. When co-packaged, the storage is dictated by the more temperature-sensitive component, rilpivirine.[8]
-
Cabotegravir Injectable Suspension : Recommended storage is at 1°C to 30°C (33.8°F to 86°F).[8]
-
Rilpivirine Injectable Suspension : Recommended storage is in a refrigerator at 2°C to 8°C (35.6°F to 46.4°F).[8]
Once drawn into a syringe, both components should be administered as soon as possible but can remain at room temperature for up to 2 hours.[8] Rilpivirine can be at room temperature in the vial for up to 6 hours before use.[9] Studies have shown that with the exception of heat, UV, and neutral environments, significant degradation of both drugs occurs in acidic, basic, and oxidative conditions.[10]
Alternative Long-Acting Injectables
Detailed, publicly available long-term chemical stability data for Sunlenca and Trogarzo is limited. However, their prescribing information provides storage and handling guidelines.
Experimental Protocols
Detailed methodologies for the key clinical trials are crucial for a comprehensive understanding of the long-term efficacy data.
ATLAS-2M Study Protocol
The ATLAS-2M study was a Phase IIIb, randomized, open-label, active-controlled, multicenter, parallel-group, non-inferiority study.[11][12]
-
Objective : To evaluate the efficacy, safety, and tolerability of long-acting cabotegravir plus long-acting rilpivirine administered every 8 weeks compared to every 4 weeks in virologically suppressed HIV-1 infected adults.[11]
-
Participants : 1045 treatment-experienced adults with HIV-1 who were virologically suppressed.[12]
-
Randomization : Participants were randomly assigned in a 1:1 ratio to receive either the every-8-week or every-4-week dosing regimen.[12]
-
Primary Endpoint : The proportion of participants with plasma HIV-1 RNA ≥50 copies/mL at Week 48, with a non-inferiority margin of 4%.[12]
FLAIR Study Protocol
The FLAIR (First Long-Acting Injectable Regimen) study was a Phase III, multicenter, randomized, controlled, open, parallel-group trial.[13]
-
Objective : To assess whether a long-acting injectable regimen of cabotegravir and rilpivirine is superior to a standard-of-care daily oral regimen (dolutegravir/abacavir/lamivudine) in terms of progression-free survival in previously untreated CLL patients.[13]
-
Participants : 754 participants with previously untreated Chronic Lymphocytic Leukemia (CLL).[14]
-
Randomization : Participants were randomized on a 1:1 basis to receive either the long-acting injectable regimen or the standard daily oral therapy.[13]
-
Primary Endpoint : Progression-free survival according to the International Workshop on CLL (IWCLL) criteria.[13]
Visualizations
Signaling Pathway: Cabenuva's Mechanism of Action
Caption: Dual inhibition of HIV replication by Cabenuva.
Experimental Workflow: ATLAS-2M Trial Design
Caption: Randomized, parallel-group design of the ATLAS-2M study.
Logical Relationship: Comparison of Long-Acting HIV Treatments
Caption: Key characteristics of available long-acting HIV-1 treatments.
References
- 1. Cabotegravir and Rilpivirine (Cabenuva) - Medical Clinical Policy Bulletins | Aetna [aetna.com]
- 2. Development of an Analytical Method for Determination of Related Substances and Degradation Products of Cabotegravir Using Analytical Quality by Design Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation and pharmacology of long-acting rilpivirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-Acting Cabotegravir and Rilpivirine Dosed Every 2 Months in Adults With Human Immunodeficiency Virus 1 Type 1 Infection: 152-Week Results From ATLAS-2M, a Randomized, Open-Label, Phase 3b, Noninferiority Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. contagionlive.com [contagionlive.com]
- 6. gilead.com [gilead.com]
- 7. Ibalizumab: A Review in Multidrug-Resistant HIV-1 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d201nm4szfwn7c.cloudfront.net [d201nm4szfwn7c.cloudfront.net]
- 9. medinfo.gsk.com [medinfo.gsk.com]
- 10. jopcr.com [jopcr.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Long-acting cabotegravir and rilpivirine dosed every 2 months in adults with HIV-1 infection (ATLAS-2M), 48-week results: a randomised, multicentre, open-label, phase 3b, non-inferiority study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of ibrutinib plus rituximab in front-line CLL (FLAIR trial): study protocol for a phase III randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Statistical Validation of Cabreuvin's In Vitro Efficacy: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of available in vitro research provides a statistical validation of the anti-inflammatory and antioxidant properties of compounds derived from Myrocarpus frondosus, commonly known as Cabreúva. While specific data on the isolated compound Cabreuvin remains limited in publicly accessible research, studies on the crude extract of Myrocarpus frondosus, rich in isoflavones such as biochanin A and formononetin, offer significant insights into its potential therapeutic applications. This guide presents a comparative overview of these findings against other well-researched isoflavones, offering valuable data for researchers, scientists, and drug development professionals.
Comparative Analysis of Anti-Inflammatory Activity
The primary mechanism underlying the anti-inflammatory effects of isoflavones involves the modulation of key signaling pathways, particularly the NF-κB and MAPK pathways, which are central to the inflammatory response.
A study on the crude extract of Myrocarpus frondosus demonstrated its ability to reduce the secretion of nitric oxide (NOx), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1][2] This effect is a strong indicator of its anti-inflammatory potential.
For comparison, other isoflavones have been extensively studied for their anti-inflammatory effects. For instance, genistein has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in various cell lines.[3][4] Similarly, daidzein has been found to inhibit IL-6 production in IL-1β-stimulated synovial cells by suppressing the activation of NF-κB and ERK1/2.[5]
| Compound/Extract | Cell Line | Key Biomarker Inhibition | Signaling Pathway Implicated |
| Myrocarpus frondosus Crude Extract | RAW 264.7 Macrophages | Nitric Oxide (NOx) | Implied NF-κB/MAPK |
| Genistein | Human Chondrocytes, various | IL-1β, IL-6, TNF-α, COX-2 | NF-κB, MAPK |
| Daidzein | Synovial MH7A Cells | IL-6 | NF-κB, ERK1/2 |
Table 1: Comparative In Vitro Anti-Inflammatory Activity
Comparative Analysis of Antioxidant Activity
The antioxidant properties of the Myrocarpus frondosus crude extract were evaluated using several standard assays, demonstrating its capacity to quench free radicals and reduce pro-oxidant metals.[1] The study utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, iron (III) to iron (II) reduction, and β-carotene-linoleic acid bleaching assays to quantify this activity.[1]
In comparison, soy isoflavones have also shown significant antioxidant potential in in vitro assays such as the oxygen radical absorbance capacity (ORAC) and ferric reducing antioxidant power (FRAP) assays.[6]
| Compound/Extract | Antioxidant Assay | Observed Effect |
| Myrocarpus frondosus Crude Extract | DPPH, Iron Reduction, β-carotene bleaching | Radical scavenging, Reduction of pro-oxidant metals |
| Soy Isoflavone Extract | ORAC, FRAP | Increased antioxidant capacity |
Table 2: Comparative In Vitro Antioxidant Activity
Experimental Protocols
Anti-Inflammatory Activity Assay (Nitric Oxide Measurement)
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., Myrocarpus frondosus extract) for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).
Nitric Oxide Measurement: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 550 nm is measured, and the nitrite concentration is calculated from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.[7]
Antioxidant Activity Assay (DPPH Radical Scavenging)
Procedure: A solution of DPPH in methanol is prepared. The test compound is added to the DPPH solution at various concentrations. The mixture is incubated in the dark at room temperature for 30 minutes.
Measurement: The absorbance of the solution is measured at 517 nm. The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the sample). Ascorbic acid is typically used as a positive control.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Caption: Experimental workflow for in vitro anti-inflammatory assay.
References
- 1. Antioxidant and anti-inflammatory action (in vivo and in vitro) from the trunk barks of Cabreúva (Myrocarpus frondosus Allemao, Fabaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isoflavones: Anti-Inflammatory Benefit and Possible Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of isoflavone derivatives on the production of inflammatory cytokines by synovial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 61.8.75.226 [61.8.75.226]
- 7. phcogj.com [phcogj.com]
Safety Operating Guide
Proper Disposal of Cabreuva Oil: A Guide for Laboratory Professionals
Presumed Subject: Cabreuva Oil. This guide outlines the proper disposal procedures for Cabreuva Oil, an essential oil recognized for its potential environmental hazards. The information provided is intended for researchers, scientists, and drug development professionals to ensure safe and compliant disposal practices.
Cabreuva oil, derived from the wood of the Myrocarpus frondosus tree, is classified as hazardous due to its toxicity to aquatic life. The primary component of concern is Nerolidol, a naturally occurring sesquiterpene alcohol. Improper disposal of Cabreuva oil can lead to long-term adverse effects in aquatic environments. Therefore, strict adherence to established disposal protocols is essential to mitigate environmental contamination and ensure laboratory safety.
Immediate Safety and Handling Precautions
Before handling Cabreuva oil, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Ensure adequate ventilation in the handling area to avoid inhalation of vapors. In case of a spill, absorb the oil with an inert, non-combustible material such as sand, earth, or vermiculite. The absorbed material should then be collected into a labeled, sealed container for disposal as hazardous waste. Do not allow the oil or contaminated materials to enter drains or waterways.
Step-by-Step Disposal Procedures
The disposal of Cabreuva oil must be conducted in accordance with local, state, and federal regulations for hazardous waste.
-
Waste Identification and Segregation:
-
Clearly label all containers of waste Cabreuva oil as "Hazardous Waste" and include the chemical name.
-
Do not mix Cabreuva oil waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Small Quantities (e.g., residual amounts in containers):
-
Wipe the container with a paper towel or other absorbent material to remove as much of the residual oil as possible.
-
Dispose of the contaminated absorbent material as hazardous solid waste.
-
The "empty" container should also be managed as hazardous waste.
-
-
Liquid Waste:
-
Do not pour Cabreuva oil down the drain.
-
Collect all liquid Cabreuva oil waste in a dedicated, leak-proof, and clearly labeled container.
-
The container must be kept closed when not in use.
-
-
Solid Waste (e.g., contaminated gloves, paper towels, spill cleanup materials):
-
Place all solid waste contaminated with Cabreuva oil into a designated, labeled hazardous waste bag or container.
-
Ensure that the container is sealed to prevent the release of vapors.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Quantitative Data and Physical Properties
For the safe management and disposal of Cabreuva oil, understanding its physical and chemical properties is crucial. The following table summarizes key quantitative data.
| Property | Value |
| Appearance | Pale yellow viscous liquid |
| Specific Gravity | 0.880 - 0.893 @ 25°C |
| Flash Point | 100°C (212°F) |
| Solubility in Water | 1.532 mg/L @ 25°C (estimated) |
| Hazard Classification | Toxic to aquatic life with long-lasting effects |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Cabreuva oil.
Caption: Disposal workflow for Cabreuva oil waste.
Personal protective equipment for handling Cabreuvin
This guide provides crucial safety and logistical information for the handling and disposal of Cabreuvin (CAS 1621-61-0), a methoxyisoflavone with the chemical name 3-(3,4-dimethoxyphenyl)-7-methoxychromen-4-one. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and environmental impact.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent contact with this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Wear chemical safety goggles or glasses with side shields that conform to OSHA's 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Laboratory Coat | A standard laboratory coat should be worn to protect personal clothing and prevent skin exposure. |
| Chemical-Resistant Gloves | Use appropriate, inspected gloves. Dispose of them properly after use. | |
| Respiratory Protection | NIOSH-Approved Respirator | Recommended when handling the powder form outside of a ventilated enclosure to prevent dust inhalation. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe laboratory environment.
1. Engineering Controls:
-
Work in a well-ventilated area. For handling the powdered form of this compound, it is highly recommended to use a chemical fume hood to prevent the formation and inhalation of dust.[1]
-
Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[1][2]
2. Handling Precautions:
-
Avoid all direct contact with the compound.[1]
-
Minimize the generation and accumulation of dust when working with the solid form.[1]
-
Weighing and transferring of the material should be conducted in a manner that prevents its dispersal into the air.[1]
3. Hygiene Measures:
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]
-
Remove any contaminated clothing immediately and wash it before reuse.[1]
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste material, including any unused compound and contaminated disposables (e.g., gloves, weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.[1]
2. Container Labeling:
-
Label the waste container with the full chemical name: "this compound" or "3-(3,4-dimethoxyphenyl)-7-methoxychromen-4-one" and appropriate hazard warnings.[1]
3. Final Disposal:
-
Dispose of the hazardous waste through a licensed and certified waste disposal company.[1]
-
Adhere to all local, state, and federal regulations for chemical waste disposal.[1]
Experimental Workflow: Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
